2-Amino-5-bromobenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549078 | |
| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-03-6 | |
| Record name | 5-Bromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-bromobenzothiazole basic properties
An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a white to brown solid at room temperature.[2] Its core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position. Key identifying and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20358-03-6 | [2][3] |
| Molecular Formula | C₇H₅BrN₂S | [3][4] |
| Molecular Weight | 229.10 g/mol | [4][5] |
| IUPAC Name | 5-bromo-1,3-benzothiazol-2-amine | [3] |
| Appearance | White to brown solid/powder | [2] |
| Melting Point | 194-198 °C | [2] |
| Boiling Point (Predicted) | 366.8 ± 34.0 °C | [2] |
| Density (Predicted) | 1.836 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.43 ± 0.10 | [2] |
| Water Solubility | Soluble in water | [2][6] |
| InChI Key | ZPUJTWBWSOOMRP-UHFFFAOYSA-N | [3] |
| SMILES | Nc1nc2cc(Br)ccc2s1 | [3] |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation of this compound. Available nuclear magnetic resonance (NMR) data is presented below.
Table 2: Spectroscopic Data for this compound
| Spectrum | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |
| ¹H NMR | MeOD | 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 (m, 2H) | [1] |
| ¹³C NMR | MeOD | 117.4, 118.8, 120.4 | [1] |
Synthesis and Reactivity
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A classical approach involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine.[1] More advanced methods, including solid-phase synthesis, have been developed to facilitate the rapid construction of libraries of these compounds for drug discovery.[1]
Experimental Protocol: Solid-Phase Synthesis
A method for the solid-phase synthesis of 2-aminobenzothiazoles has been reported, which allows for efficient purification and diversification.[1] The following is a representative protocol.
Methodology:
-
Resin Preparation: Polystyrene-Rink-amide (PS-RA) resin is swelled in dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a 20% piperidine solution in dimethylformamide (DMF).
-
Thiocyanate Loading: The deprotected resin is treated with 1,1'-thiocarbonyldiimidazole (TCDI) in DCM.
-
Cyclization/Bromination: The resin-bound thiourea is then treated with a solution of bromine in acetic acid to induce cyclization and bromination, forming the resin-bound this compound.
-
Cleavage: The final product is cleaved from the solid support using a solution of 4% hydrazine monohydrate in ethanol.[1]
Caption: Solid-phase synthesis workflow for this compound.
Biological Activity
The 2-aminobenzothiazole scaffold is of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been shown to exhibit a range of biological activities, including antibacterial properties. For instance, certain 2-amino benzothiazoles have been identified as having bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] The compound serves as a versatile starting material for creating libraries of molecules for screening against various biological targets.[1]
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound.
Table 3: GHS Hazard Information for this compound
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Codes | H302, H315, H317, H319, H335 | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. | |
| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Skin Sensitisation 1, Specific Target Organ Toxicity - Single Exposure 3 | |
| Target Organs | Respiratory system |
Conclusion
This compound is a valuable heterocyclic building block with well-defined physical and chemical properties. Its importance is underscored by its role as a precursor in the synthesis of medicinally relevant compounds. The availability of robust synthetic protocols, including solid-phase methods, facilitates its use in high-throughput screening and drug discovery programs. Proper safety precautions are essential when handling this compound due to its potential hazards. This guide provides foundational data to support its application in research and development.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20358-03-6 [amp.chemicalbook.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. guidechem.com [guidechem.com]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzothiazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its chemical structure, featuring a benzothiazole core substituted with an amino group and a bromine atom, imparts specific physicochemical properties that are critical for its reactivity, bioavailability, and overall utility in drug design and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and a summary of key data.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [3][4] |
| Molecular Weight | 229.10 g/mol | [3][4] |
| Melting Point | 194-198 °C | [2][3] |
| Boiling Point (Predicted) | 366.8 ± 34.0 °C | [2] |
| pKa (Predicted) | 3.43 ± 0.10 | [2] |
| Water Solubility | Soluble | [2] |
| logP (n-octanol/water) | Data for benzothiazole derivatives suggest logP values can be determined experimentally. | [5] |
| Appearance | White to brown solid | [2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions to a liquid. This is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination.
-
Observe the sample and record the approximate melting temperature range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to a temperature approximately 20 °C below the observed approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The reported melting point should be this temperature range.
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to several vials.
-
Accurately add a known volume of distilled water to each vial.
-
Tightly cap the vials and place them in a constant temperature shaker set to a desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for quantification.
-
The calculated concentration represents the equilibrium solubility of the compound at the specified temperature.
Determination of Partition Coefficient (logP)
Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. The shake-flask method is a standard procedure for its determination, involving the partitioning of the solute between two immiscible phases, n-octanol and water.
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
-
pH meter
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously shaking equal volumes of the two solvents together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be such that it can be accurately measured in both phases.
-
In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP value.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
After shaking, separate the two phases. If an emulsion has formed, centrifugation may be necessary to achieve a clean separation.
-
Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Synthesis and Workflow Visualization
As this compound is primarily a synthetic intermediate, a diagram illustrating a common synthetic workflow is presented below. This provides a logical relationship between the starting materials and the final product.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 20358-03-6 [amp.chemicalbook.com]
- 3. This compound 96 20358-03-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the essential techniques and data for the structural confirmation of 2-Amino-5-bromobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. It includes detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations.
Introduction
The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives have been explored for various therapeutic applications, including antitubercular agents.[2] this compound (CAS No: 20358-03-6) is a specific derivative within this class.[3][4][5] Accurate structural elucidation is a critical first step in the discovery and development process, ensuring the unambiguous identification of the synthesized molecule. This guide details the standard analytical workflow and data interpretation for confirming the structure of this compound.
Chemical Structure and Properties
The fundamental identity of the compound is established by its chemical formula, molecular weight, and unique structure.
-
Appearance : White solid[1]
-
SMILES : Nc1nc2cc(Br)ccc2s1[3]
-
InChI Key : ZPUJTWBWSOOMRP-UHFFFAOYSA-N[3]
Analytical Workflow for Structure Elucidation
The confirmation of a synthesized chemical entity follows a logical progression of purification and analysis. Spectroscopic methods provide information about the chemical environment of atoms and functional groups, while crystallography can give the definitive three-dimensional structure.
Spectroscopic and Crystallographic Data
Quantitative data from analytical techniques are essential for confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Data presented is for the compound dissolved in deuterated methanol (MeOD).[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.21 | Doublet of doublets (dd) | 1.8 and 8.3 | 1H | Aromatic H |
| 7.51-7.53 | Multiplet (m) | - | 2H | Aromatic H's |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 117.4 | Aromatic C |
| 118.8 | Aromatic C-Br |
| 120.4 | Aromatic CH |
| 122.6 | Aromatic CH |
| 128.4 | Aromatic CH |
| 151.9 | Aromatic C-S |
| 168.2 | C=N (Thiazole C2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data
| Frequency (ν) cm⁻¹ | Vibration Type | Functional Group |
|---|---|---|
| 3409, 3270 | N-H Stretch | Primary Amine (-NH₂) |
| 1642 | N-H Bend | Primary Amine (-NH₂) |
| 1529 | C=N Stretch | Thiazole Ring |
Data from reference[1].
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. While specific HRMS data for the parent compound is not detailed in the provided results, the expected exact mass can be calculated.
Table 4: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrN₂S |
| Calculated Exact Mass [M+H]⁺ | 228.9484 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
Synthesis Protocol: Solid-Phase Method
A modern and efficient method for synthesizing 2-aminobenzothiazole derivatives is through solid-phase synthesis.[1]
-
Thiourea Formation: A resin-bound acyl-isothiocyanate is treated with 4-bromoaniline in N,N-dimethylformamide (DMF) at room temperature to form the solid-supported N-acyl, N'-(4-bromophenyl)thiourea.
-
Cyclization: The resin-bound thiourea is treated with bromine in dichloromethane (DCM). This step induces an electrophilic cyclization to form the 5-bromo-2-aminobenzothiazole scaffold, which remains attached to the solid support.
-
Cleavage: The final product is cleaved from the resin by treating it with 4% hydrazine monohydrate in ethanol.
-
Purification: The cleaved product is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., MeOD or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).[2] Tune and shim the instrument to ensure magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to singlets.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=N).
Single-Crystal X-ray Crystallography Protocol
While a specific crystal structure for the title compound is not publicly available, the structure of closely related derivatives has been confirmed by this method.[1]
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model using full-matrix least-squares on F² to optimize atomic coordinates, and displacement parameters.
-
Validation: The final refined structure is validated using metrics such as R-factor and goodness-of-fit. The resulting model provides precise bond lengths, bond angles, and information on intermolecular interactions.
Biological Activity Context: A Potential Mechanism of Action
The 2-aminobenzothiazole scaffold has been identified in screens for antitubercular agents. Some analogs show activity against Mycobacterium tuberculosis, with evidence suggesting they target the essential signal peptidase LepB.[2] Inhibition of this enzyme disrupts protein secretion, a vital process for bacterial survival.
Conclusion
The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. NMR and IR spectroscopy provide definitive information on the molecular framework and functional groups, while mass spectrometry confirms the elemental composition. Together, these methods provide a complete and unambiguous confirmation of the compound's structure, a foundational requirement for its further study and application in drug discovery and development.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-氨基-5-溴苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole (CAS 20358-03-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromobenzothiazole, identified by CAS number 20358-03-6, is a heterocyclic organic compound belonging to the versatile 2-aminobenzothiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antifungal, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on studies of structurally related compounds. While specific pharmacological data for this compound is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.
Chemical and Physical Properties
This compound is a solid, white compound at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position.
Structural and General Properties
| Property | Value | Reference(s) |
| CAS Number | 20358-03-6 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 194-198 °C | [1] |
Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (MeOD) | δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H) | [1] |
| ¹³C NMR (MeOD) | δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 ppm | [1] |
| Infrared (IR) | ν 3409, 3270, 1642, 1529 cm⁻¹ | [1] |
| High-Resolution Mass Spectrometry (HRMS) | calcd for C₇H₆BrN₂S⁺ 228.9435, found 228.9531 | [1] |
Synthesis of this compound
A solid-phase synthesis protocol for 2-aminobenzothiazoles, including the 5-bromo derivative, has been reported.[1] This method utilizes a resin-bound acyl-isothiocyanate and an appropriate aniline precursor, followed by cyclization and cleavage from the resin.
Synthetic Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Carboxy-polystyrene resin
-
4-bromoaniline
-
N,N-dimethylformamide (DMF)
-
Bromine
-
Acetic acid
-
Hydrazine monohydrate
-
Ethanol
-
Acetone
-
Methanol
Procedure:
-
Preparation of Resin-Bound Acyl-isothiocyanate: The acyl-isothiocyanate functionalized resin is prepared from carboxy-polystyrene in two steps as previously described in the literature.[1]
-
Formation of N-acyl, N'-phenylthiourea: A mixture of the acyl-isothiocyanate resin and 4-bromoaniline in DMF is stirred at room temperature overnight. The resin is then filtered and washed successively with DMF, acetone, and methanol.
-
Cyclization: Bromine is added to a mixture of the N-acyl, N'-phenylthiourea resin in acetic acid. The reaction mixture is stirred at room temperature overnight. The solid phase is then filtered and washed with water, DMF, and methanol.
-
Cleavage from Resin: Hydrazine monohydrate is added to a mixture of the cyclized product on the resin in ethanol. The reaction mixture is heated to 150 °C using microwave irradiation for 30 minutes.
-
Work-up and Purification: After cooling, the resin is filtered and washed with ethyl acetate and methanol. The filtrate containing the product is collected and purified, yielding this compound as a white solid.
Potential Biological and Pharmacological Activities
While direct experimental evidence for the biological activity of this compound is not prominent in the reviewed scientific literature, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications. Derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and enzyme inhibitory agents.
Potential as an Antimicrobial Agent
The 2-aminobenzothiazole core is present in compounds with demonstrated activity against various pathogens. For instance, derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis. These studies provide a framework for assessing the antimicrobial potential of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from studies on related 2-aminobenzothiazole derivatives and can be used to determine the antibacterial activity of the title compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
This compound
-
Positive control antibiotic (e.g., Ciprofloxacin, Rifampicin)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth medium.
-
Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for a defined period (e.g., 18-24 hours for common bacteria, longer for mycobacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential as an Enzyme Inhibitor
Derivatives of 2-aminobenzothiazole have been shown to inhibit various enzymes, suggesting that this compound could also possess enzyme-modulating properties.
Hypothetical Experimental Workflow for Biological Screening
Caption: A potential workflow for the biological evaluation of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound (CAS 20358-03-6) is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific pharmacological studies on this particular derivative are not widely reported, its structural similarity to known antimicrobial and enzyme-inhibiting agents makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds.
References
2-Amino-5-bromobenzothiazole: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on the mechanism of action of a specific derivative, 2-Amino-5-bromobenzothiazole. While direct studies on this particular compound are limited, extensive research on its isomers and related analogs provides strong evidence for its primary mechanism of action as a potent enzyme inhibitor, with additional potential as an anticancer and antimicrobial agent. This document synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive resource for researchers. The primary evidenced mechanism of action is the inhibition of urease, a key enzyme in the pathogenesis of various bacterial infections.
Primary Mechanism of Action: Urease Inhibition
The most significant and quantitatively supported mechanism of action for a close structural isomer, 2-amino-6-bromobenzothiazole, is the inhibition of the nickel-containing enzyme, urease.[1] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By inhibiting urease, these compounds can mitigate the pathological effects of these bacteria.
The proposed mechanism for urease inhibition by benzothiazole derivatives involves the chelation of the nickel ions within the enzyme's active site by the heterocyclic compound.[1] The electron-donating groups on the benzothiazole ring are thought to facilitate this interaction, thereby inactivating the enzyme.[1]
Quantitative Data for Urease Inhibition
While specific IC50 values for this compound are not available in the reviewed literature, a study on its isomer, 2-amino-6-bromobenzothiazole, provides a strong indication of its potential potency.
| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Standard Inhibitor | Standard IC50 (µg/mL) |
| 2-Amino-6-bromobenzothiazole | Urease | 28.4 | ~124 | Thiourea | 34.65 |
Data sourced from a study on 2-amino-6-arylbenzothiazoles.[1] The IC50 in µM is an approximation based on the molecular weight of 2-Amino-6-bromobenzothiazole (229.10 g/mol ).
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric method to determine the in vitro urease inhibitory activity of a compound by measuring the amount of ammonia produced.[2][3]
Materials:
-
Jack bean urease
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for the color to develop.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Signaling Pathway and Logical Relationships
Caption: Proposed mechanism of urease inhibition by this compound.
Other Potential Mechanisms of Action
The 2-aminobenzothiazole scaffold has been investigated for a variety of other biological activities, suggesting that this compound may have a multifaceted mechanism of action.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated anticancer properties by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4] These include:
-
Kinase Inhibition: Derivatives have been shown to inhibit protein kinases such as PI3K, AKT, mTOR, and EGFR, which are key components of signaling pathways that regulate cell growth, survival, and apoptosis.[4]
-
DNA Gyrase Inhibition: Some benzothiazole-based compounds act as DNA gyrase B inhibitors, which can disrupt DNA replication and repair in cancer cells.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Experimental Workflow:
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity
The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents. The proposed mechanisms for antimicrobial activity include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are predicted to target enzymes like MurB, which are essential for the synthesis of the bacterial cell wall.
-
Inhibition of Fungal Lanosterol 14α-demethylase (CYP51): This is a likely mechanism for antifungal activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (this compound)
-
Standard antibiotic/antifungal
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow:
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Conclusion
References
An In-Depth Technical Guide to the Discovery and History of 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2-aminobenzothiazole scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound, including detailed experimental protocols, quantitative data, and its role in drug discovery, with a focus on its interaction with key signaling pathways.
Physicochemical and Spectral Data
A compilation of the key physicochemical and spectral properties of this compound is presented below, providing a foundational dataset for researchers.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| CAS Number | 20358-03-6 |
| Appearance | White to brown solid |
| Melting Point | 194-198 °C |
| Boiling Point | 366.8 ± 34.0 °C (Predicted) |
| pKa | 3.43 ± 0.10 (Predicted) |
| Solubility | Soluble in water |
| ¹H NMR (DMSO-d₆) | δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm |
| InChI Key | ZPUJTWBWSOOMRP-UHFFFAOYSA-N |
| SMILES | Nc1nc2cc(Br)ccc2s1 |
Historical Context and Discovery
While a definitive publication marking the first synthesis of this compound is not readily apparent in the historical literature, its origins are intrinsically linked to the development of synthetic methods for the 2-aminobenzothiazole core. The foundational work in this area was laid by Arthur Hugershoff in 1901.
The Hugershoff Synthesis: A Foundational Method
The Hugershoff reaction, a classic method for the synthesis of 2-aminobenzothiazoles, involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent like chloroform.[2] This method provided a general route to access the 2-aminobenzothiazole scaffold and its derivatives. The synthesis of this compound via this method would logically start from p-bromophenylthiourea.
Evolution of Synthetic Methodologies
Over the decades, the synthesis of 2-aminobenzothiazoles, including the 5-bromo derivative, has evolved from the classical Hugershoff approach to more refined and varied methods.
Synthesis from Substituted Anilines and Thiocyanates
A widely adopted method involves the reaction of a substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine and an acid, typically acetic acid.[3] This one-pot reaction proceeds through the in-situ formation of a thiourea derivative, which then undergoes oxidative cyclization. For the synthesis of this compound, the starting material is p-bromoaniline.
Direct Bromination of 2-Aminobenzothiazole
Another common approach is the direct electrophilic bromination of the parent 2-aminobenzothiazole ring. The benzothiazole ring system is susceptible to electrophilic aromatic substitution, and the position of bromination can be controlled by the reaction conditions.
The following diagram illustrates the primary synthetic pathways to this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods, compiled from various sources.[3][4][5]
Protocol 1: Synthesis via the Aniline-Thiocyanate Pathway
This method is a common one-pot procedure for the synthesis of 2-amino-6-substituted benzothiazoles and can be adapted for the 5-bromo derivative.
Materials:
-
p-Bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Concentrated ammonium hydroxide
Procedure:
-
Dissolve p-bromoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (approximately 1.2 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath to 0-10 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker of crushed ice and neutralize with concentrated ammonium hydroxide to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Direct Bromination of 2-Aminobenzothiazole
This method is suitable for introducing a bromine atom at the 5-position of the benzothiazole ring.
Materials:
-
2-Aminobenzothiazole
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while stirring and maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium hydroxide to neutralize the acid.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The general workflow for these synthetic approaches can be visualized as follows:
Role in Drug Discovery and Development
The 2-aminobenzothiazole scaffold is a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.
As a Precursor for Kinase Inhibitors
A significant application of 2-aminobenzothiazole derivatives is in the development of protein kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole core can be elaborated to create potent and selective inhibitors of various kinases.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in cancer.[7] Several studies have demonstrated that 2-aminobenzothiazole derivatives can act as inhibitors of this pathway, making them attractive candidates for anticancer drug development.[1] While direct studies on this compound's effect on this pathway are emerging, its role as a scaffold for PI3K/Akt inhibitors is well-established.
The following diagram illustrates the simplified PI3K/Akt signaling pathway and the potential point of inhibition by 2-aminobenzothiazole derivatives.
Conclusion
This compound, a derivative of a privileged medicinal scaffold, has a rich history rooted in the classical methods of heterocyclic chemistry. Its synthesis has evolved to include efficient and versatile methods, making it a readily accessible building block for drug discovery. The demonstrated and potential role of its derivatives as kinase inhibitors, particularly targeting the crucial PI3K/Akt signaling pathway, ensures that this compound will remain a molecule of significant interest for the foreseeable future in the development of novel therapeutics. This guide provides a solid foundation of its chemistry, history, and biological relevance for researchers in the field.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of 2-aminobenzothiazole derivatives.
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its derivatives have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Activity: Targeting Key Signaling Pathways
2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer cell proliferation, survival, and metastasis.[1][6] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8]
Kinase Inhibition
Derivatives of 2-aminobenzothiazole have been shown to inhibit a range of kinases, including:
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a frequently overactivated pathway in cancer, making it a prime therapeutic target.[3][9] Several 2-aminobenzothiazole derivatives have been developed as potent PI3K inhibitors.[3][7] For instance, certain compounds have shown significant inhibitory activity against PI3Kα and PI3Kδ isoforms.[3][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR is a key mediator of this process.[7][8] Researchers have synthesized 2-aminobenzothiazole derivatives that act as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Novel 2-aminobenzothiazole derivatives have been identified as effective CDK2 inhibitors.[7]
-
Other Kinases: The versatility of the 2-aminobenzothiazole scaffold allows for the targeting of other important kinases such as EGFR, FAK, and MET.[6][10]
The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway and highlights where 2-aminobenzothiazole derivatives can exert their inhibitory effects.
Quantitative Data on Anticancer Activity
The cytotoxic effects of novel 2-aminobenzothiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |
| New Derivative Series 1 | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | [9] |
| New Derivative Series 2 | VEGFR-2 Inhibition | 3.84 | - | 5.61 | [9] |
| OMS5 & OMS14 | PI3Kδ Inhibition | 22.13 - 61.03 | 22.13 - 61.03 | - | [3][9][10] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | [9] |
| Cisplatin | DNA Cross-linking Agent | ~3.1 | ~4.5 | ~2.0 | [9] |
| Sorafenib | Multi-kinase Inhibitor | - | - | - | [9] |
Antimicrobial and Antifungal Activity
In an era of growing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]
Antibacterial and Antifungal Efficacy
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13] Furthermore, significant antifungal activity has been observed against species such as Candida albicans and Aspergillus niger.[11][14] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound Series | Organism | MIC (µg/mL) | Reference |
| 1n, o | Candida albicans | 4 - 8 | [11] |
| 1n, o | Candida parapsilosis | 4 - 8 | [11] |
| 1n, o | Candida tropicalis | 4 - 8 | [11] |
| 18, 20 | Gram-negative & Gram-positive bacteria | 6 - 8 | [12] |
| 2d | Enterococcus faecalis & Staphylococcus aureus | 8 | [15] |
Neuroprotective Effects
Emerging research has highlighted the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5][16] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of enzymes involved in the pathogenesis of these diseases.[16] For example, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective properties.[5]
Other Biological Activities
The versatile 2-aminobenzothiazole scaffold has been explored for a variety of other therapeutic applications, including:
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation of the biological activities of 2-aminobenzothiazole derivatives.
Synthesis of 2-Aminobenzothiazole Derivatives
A general and efficient method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[2] Another common approach is the nucleophilic substitution of an intermediate like 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines.[2][3]
General Procedure for N-Acetylation and Amine Substitution:
-
Step 1: Acetylation. To a solution of 2-aminobenzothiazole and a base (e.g., triethylamine) in a dry solvent (e.g., benzene or acetone) at 0°C, chloroacetyl chloride is added dropwise.[3] The reaction mixture is stirred for several hours.
-
Step 2: Nucleophilic Substitution. The resulting (1-chloroacetyl)-2-aminobenzothiazole intermediate is then reacted with a specific amine or piperazine derivative to yield the final product.[3][10]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth within a 96-well plate.[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[2]
-
Inoculation: Inoculate each well with the microbial suspension.[2]
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
2-Aminobenzothiazole derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. The ability to readily functionalize the core structure allows for the fine-tuning of their pharmacological properties and the development of potent and selective inhibitors for a variety of biological targets. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the significant biological potential of 2-aminobenzothiazole derivatives.
References
- 1. iajesm.in [iajesm.in]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
- 15. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 17. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives
Introduction
2-Amino-5-bromobenzothiazole is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂S.[1][2] It serves as a crucial intermediate and a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] The benzothiazole ring system, particularly when substituted at the 2-amino position, is a core component of numerous biologically active molecules.[5][6] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[4][6][7] This technical guide provides an in-depth overview of the synthesis, key research applications, and experimental methodologies related to this compound, with a focus on its potential in neurodegenerative disease and oncology.
Synthesis of the 2-Aminobenzothiazole Scaffold
The synthesis of 2-aminobenzothiazole derivatives is a cornerstone of their development as therapeutic agents. A common and effective method is the electrophilic cyclization of N-arylthioureas. A solid-phase synthesis approach offers advantages for creating libraries of derivatives for high-throughput screening.[3] This involves attaching a precursor to a resin, followed by cyclization and cleavage to yield the final product.[3]
A typical synthesis workflow involves the reaction of a substituted aniline with a thiocyanate source in the presence of an oxidizing agent like bromine to induce cyclization.[3]
Application in Neurodegenerative Diseases: Alzheimer's Disease
A significant area of research for 2-aminobenzothiazole derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[8][9] The pathology of AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[9][10] Small molecules that can inhibit the aggregation of Aβ and Tau are considered promising therapeutic candidates.[11][12][13]
Mechanism of Action: Inhibition of Protein Aggregation
Derivatives of the 2-aminothiazole and benzothiazole scaffold have been shown to effectively inhibit the aggregation of both Aβ and Tau proteins in vitro.[14][15][16] By binding to monomeric or oligomeric forms of these proteins, the compounds can disrupt the nucleation and elongation processes required for fibril formation, thereby preventing the formation of toxic aggregates.[12][17] This action helps to mitigate neuronal toxicity and is hypothesized to slow the progression of cognitive decline.[10][18]
Quantitative Data: Aβ Aggregation Inhibition
Several studies have quantified the efficacy of benzothiazole derivatives in preventing Aβ aggregation. The inhibitory concentration (IC₅₀) values demonstrate the potential of these compounds as therapeutic leads.
| Compound ID | Scaffold | Target | Inhibition (%) @ 10 µM | IC₅₀ (nM) | Reference |
| 4f | Benzothiazole | Aβ Aggregation | 97.3 ± 3.2% | - | [15] |
| 4m | Benzothiazole | Aβ Aggregation | 94.7 ± 2.1% | - | [15] |
| 4a | Benzothiazole | Aβ Aggregation | 91.9 ± 3.1% | - | [15] |
| 4h | Benzothiazole | Aβ Aggregation | 90.7 ± 2.9% | - | [15] |
| LB05 | Benzothiazole-Piperazine | AChE-induced Aβ Aggregation | Potent | - | [16] |
Experimental Protocol: Thioflavin S (ThS) Fluorescence Assay for Tau Aggregation
This assay is widely used to monitor the formation of amyloid-like fibrils in vitro.[14] Thioflavin S binds specifically to the cross-β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence.
-
Protein Preparation: Recombinant full-length human Tau protein is purified and prepared in an appropriate buffer (e.g., phosphate-buffered saline). The protein concentration is adjusted to a working concentration, typically around 2 µM.[14]
-
Compound Preparation: The 2-aminobenzothiazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.
-
Aggregation Induction: Tau aggregation is initiated by adding an inducer, such as heparin or arachidonic acid, to the protein solution.
-
Incubation: The Tau protein solution is mixed with various concentrations of the test compounds (or vehicle control) in a microplate format. The plate is incubated at 37°C with gentle agitation to promote fibril formation.
-
Fluorescence Measurement: At specified time points, an aliquot of each reaction is transferred to a new microplate containing Thioflavin S solution.
-
Data Analysis: The fluorescence emission is measured using a plate reader (excitation ~440 nm, emission ~521 nm). The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of compound-treated samples to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of Tau aggregation, is determined from the dose-response curve.[14]
Application in Oncology: Kinase Inhibition
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, forming the basis of several approved kinase inhibitors like Dasatinib.[5][19] Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as PI3K, Aurora kinases, and Src family kinases.[6][19][20][21]
Mechanism of Action: Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes like proliferation, survival, and migration.[22] In many cancers, kinases within signaling pathways such as the PI3K/Akt/mTOR pathway are constitutively active, driving uncontrolled cell growth.[6][20] 2-aminobenzothiazole derivatives are often designed as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase and blocking its phosphotransferase activity.[22] This inhibition disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Quantitative Data: Antiproliferative Activity
The anticancer potential of these compounds is often evaluated by their ability to inhibit the growth of various cancer cell lines, with IC₅₀ values indicating their potency.
| Compound ID | Scaffold | Cell Line (Cancer Type) | IC₅₀ (µM) | Target | Reference |
| 13 | 2-Aminobenzothiazole | HCT116 (Colon) | 6.43 ± 0.72 | EGFR | [6] |
| 13 | 2-Aminobenzothiazole | A549 (Lung) | 9.62 ± 1.14 | EGFR | [6] |
| 54 | 2-Aminobenzothiazole | MCF-7 (Breast) | Potent | PI3Kα | [6] |
| OMS5 | 2-Aminobenzothiazole | A549 (Lung) | 22.13 | - | [20] |
| OMS14 | 2-Aminobenzothiazole | MCF-7 (Breast) | 31.06 | - | [20] |
| 27 | 2-Aminothiazole | 786-O (Renal) | 5 | CK2 | [22] |
Experimental Protocol: Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.
-
Reagents: Prepare assay buffer, recombinant kinase, a specific substrate peptide (often biotinylated), ATP, and a lanthanide-labeled anti-phospho-substrate antibody.
-
Compound Addition: Add serial dilutions of the 2-aminobenzothiazole test compounds to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate.
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader. The reader excites the europium donor (at ~340 nm) and measures emission from both the donor (at ~615 nm) and the APC acceptor (at ~665 nm).
-
Data Analysis: A high FRET signal (ratio of acceptor to donor emission) indicates high kinase activity (phosphorylation). The presence of an effective inhibitor reduces phosphorylation, leading to a low FRET signal.[20] Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion and Future Directions
This compound and its related structures represent a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive research into their derivatives has demonstrated significant potential in two of the most challenging areas of human health: neurodegenerative diseases and oncology. The ability of these compounds to potently inhibit protein aggregation in Alzheimer's models and to modulate key kinase signaling pathways in cancer highlights their promise.
Future research will likely focus on optimizing the lead compounds to improve their selectivity, pharmacokinetic properties, and ability to cross the blood-brain barrier for neurological applications. The development of novel synthetic methodologies will continue to expand the chemical diversity of accessible derivatives, enabling the exploration of new biological targets and therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 16. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 18. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-5-bromobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-5-bromobenzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.
Core Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR) data for this compound. Due to the limited availability of published experimental infrared (IR) and mass spectrometry (MS) data for this specific molecule, representative data and interpretation for closely related analogs and general principles for brominated aromatic compounds are provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported and are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.51-7.53 | m | - | 2H | H-4, H-7 |
| 7.21 | dd | 1.8 and 8.3 | 1H | H-6 |
Solvent: MeOD
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 117.4 | C-Br |
| 118.8 | Aromatic CH |
| 120.4 | Aromatic CH |
Solvent: MeOD. Note: Not all carbon signals were reported in the available literature.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 1640-1600 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1550-1450 | Medium-Strong | C=N Stretch | Thiazole Ring |
| 1250-1000 | Medium-Strong | C-N Stretch | Aromatic Amine |
| 850-750 | Strong | C-H Bend | Aromatic Out-of-Plane |
| 700-500 | Medium-Strong | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound could not be located. However, the expected mass spectrum can be inferred from its molecular weight and the characteristic isotopic pattern of bromine. The molecular weight of this compound (C₇H₅BrN₂S) is 229.10 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 229/231 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Fragmentation Pattern: Electron ionization (EI) mass spectrometry of brominated aromatic compounds typically shows the molecular ion and fragment ions resulting from the loss of the bromine atom and other small molecules. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern for fragments containing a single bromine atom.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques, based on standard laboratory practices for the analysis of solid organic compounds.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
A small amount of the solid this compound is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (Electron Ionization - EI)
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Theoretical Investigations of 2-Amino-5-bromobenzothiazole: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the 2-aminobenzothiazole scaffold. Theoretical studies, employing computational chemistry methods, are crucial for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the design and development of novel therapeutic agents. While dedicated, in-depth theoretical publications specifically on this compound are not prevalent in existing literature, this guide outlines the standard computational methodologies and expected outcomes from such a study. We draw upon established theoretical frameworks and data from closely related analogs, such as 2-amino-5-bromobenzoic acid and its esters, to present a comprehensive overview of the valuable insights that can be gained through in silico analysis. This whitepaper details the protocols for geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and molecular docking, providing a foundational guide for researchers engaging in the computational study of this important molecule.
Introduction
The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding this compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological target interactions and metabolic stability.
Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) provide a powerful, non-experimental approach to elucidate the fundamental characteristics of a molecule. These studies can predict molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of intramolecular interactions. Such data is invaluable for understanding structure-activity relationships (SAR), predicting reactivity, and designing more potent and selective drug candidates.
This guide will detail the standard workflow and methodologies for a comprehensive theoretical investigation of this compound.
Computational Methodology
A robust theoretical study of this compound would typically involve a multi-step computational workflow. The primary method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.
-
Basis Set: 6-311++G(d,p) is a common choice, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.
-
Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects (e.g., in water or ethanol) can be modeled using implicit solvent models like the Polarization Continuum Model (PCM).
-
Verification: The optimized geometry is confirmed as a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
The output of this calculation provides key geometrical parameters. While specific data for this compound is not published, Table 1 presents analogous data for a structurally similar molecule, Methyl 2-amino-5-bromobenzoate, to illustrate the expected results.[1]
Data Presentation: Optimized Geometrical Parameters
Disclaimer: The following data is for Methyl 2-amino-5-bromobenzoate, a structurally related molecule, and is presented for illustrative purposes to show the typical output of a geometry optimization calculation.
Table 1: Selected Optimized Geometrical Parameters for Methyl 2-amino-5-bromobenzoate (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.895 | C-C-Br | 119.5 |
| C-N (amino) | 1.375 | C-C-N | 122.1 |
| C=O | 1.220 | O=C-O | 124.8 |
| C-O | 1.350 | C-O-C | 116.2 |
Data adapted from studies on related compounds for illustrative purposes.[1]
References
Methodological & Application
detailed protocol for 2-Amino-5-bromobenzothiazole synthesis
Application Note: Synthesis of 2-Amino-5-bromobenzothiazole
Introduction this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described method is based on the established reaction of 4-bromoaniline with potassium thiocyanate and bromine in glacial acetic acid.
Reaction Scheme
The synthesis proceeds via the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine, which acts as an oxidizing agent to facilitate the cyclization to the benzothiazole ring system.
Chemical Equation:
4-bromoaniline + 2 KSCN + Br₂ → this compound + 2 KBr + HSCN + HBr
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-bromoaniline in glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate. Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white to pale yellow solid.[3][4]
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-bromoaniline | 1.0 eq |
| Potassium thiocyanate | 2.2 eq |
| Bromine | 1.1 eq |
| Solvent | |
| Glacial Acetic Acid | Varies based on scale |
| Reaction Conditions | |
| Bromination Temperature | 0-10 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Product | |
| Yield | 60-75% (reported for similar syntheses)[5] |
| Appearance | White to pale yellow solid[3] |
| Melting Point | 195-197 °C[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
2-Amino-5-bromobenzothiazole: A Versatile Building Block for Organic Synthesis in Drug Discovery
Application Note
Introduction
2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzothiazole scaffold is considered a "privileged structure," frequently found in biologically active compounds and approved pharmaceuticals.[1][2] The presence of a bromine atom at the 5-position and a nucleophilic amino group at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of derivatives. These derivatives have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[5][6] The amino group can be readily acylated, sulfonated, or condensed with aldehydes to form Schiff bases, further expanding the accessible chemical space.[7][8][9]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations and outlines the biological relevance of its derivatives, particularly as kinase inhibitors in anticancer research.
Synthetic Applications
This compound is a valuable starting material for a variety of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications.
1. Solid-Phase Synthesis of this compound
A traceless solid-phase synthesis approach can be utilized for the efficient preparation of 2-aminobenzothiazole derivatives, including the 5-bromo substituted analog.[1] This method involves the use of a resin-bound acyl-isothiocyanate which reacts with an appropriate aniline precursor. The subsequent cyclization and cleavage from the solid support yield the desired 2-aminobenzothiazole.
2. N-Acylation and N-Sulfonylation
The exocyclic amino group of this compound can be readily derivatized through acylation or sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can significantly impact its biological activity. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.
3. Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward installation of a wide range of aryl or heteroaryl groups, creating extensive libraries of 5-aryl-2-aminobenzothiazole derivatives.[5][6] These derivatives are of particular interest in drug discovery due to their structural resemblance to known kinase inhibitors.
4. Schiff Base Formation
Condensation of the 2-amino group with various aldehydes yields the corresponding Schiff bases (imines). This reaction is a simple yet powerful method for generating structural diversity. Benzothiazole Schiff bases have been reported to possess a wide range of biological activities, including antimicrobial and antioxidant properties.
Biological Significance: Anticancer Activity and Kinase Inhibition
Derivatives of 2-aminobenzothiazole are widely recognized for their potent anticancer properties.[2][3][4] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial enzymes that regulate cellular signaling pathways often dysregulated in cancer.
Several key signaling pathways have been identified as targets for 2-aminobenzothiazole derivatives, including:
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
The ability to synthesize a wide array of derivatives from this compound makes it an excellent starting point for the development of novel kinase inhibitors targeting these and other important cancer-related pathways.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a method for the synthesis of this compound on a solid support.[1]
Materials:
-
Carboxy-polystyrene resin
-
Reagents for resin-bound acyl-isothiocyanate formation
-
4-bromoaniline
-
N,N-dimethylformamide (DMF)
-
Bromine
-
Acetic acid
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Preparation of Resin-Bound Thiourea: The resin-bound N-acyl, N'-(4-bromophenyl)-thiourea is prepared by treating resin-bound acyl-isothiocyanate with 4-bromoaniline in DMF at room temperature.
-
Cyclization: The resin-bound thiourea is suspended in acetic acid, and a solution of bromine in acetic acid is added. The mixture is stirred at room temperature overnight to effect cyclization to the 2-aminobenzothiazole scaffold.
-
Cleavage: The resin is treated with 4% hydrazine monohydrate in ethanol and heated using microwave irradiation at 150 °C for 30 minutes.
-
Purification: After cooling, the resin is filtered off, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography or crystallization from ethanol.
Quantitative Data for this compound: [1]
| Parameter | Value |
| Yield | 38% |
| Melting Point (°C) | 195-197 |
| ¹H NMR (MeOD) | δ 7.21 (dd, J = 1.8, 8.3 Hz, 1H), 7.51-7.53 (m, 2H) |
| ¹³C NMR (MeOD) | δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 |
| IR (cm⁻¹) | 3409, 3270, 1642, 1529 |
| HRMS (m/z) | Calculated for C₇H₆BrN₂S⁺: 228.9435, Found: 228.9531 |
Protocol 2: N-Acylation of this compound with Acetyl Chloride (Adapted)
This protocol is adapted from a general procedure for the acylation of 2-aminobenzothiazole.
Materials:
-
This compound
-
Acetyl chloride
-
Dry Acetone
-
Acidified cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in dry acetone (30 mL).
-
Slowly add acetyl chloride (10 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture into acidified cold water.
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold acetone and dry to obtain N-(5-bromo-1,3-benzothiazol-2-yl)acetamide.
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value |
| Yield | Good to excellent |
| Form | Solid |
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound (Adapted)
This protocol is adapted from a detailed procedure for the Suzuki coupling of 2-amino-6-bromobenzothiazole.[5][6]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to 95 °C and stir for the required time (monitoring by TLC).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki Coupling of 2-Amino-6-bromobenzothiazole (as a reference): [6]
| Aryl Boronic Acid/Ester | Solvent | Yield (%) |
| Tolyl boronic acid | Toluene | 65 |
| Tolyl boronic acid | Dioxane | 75 |
| 4-Fluorophenyl boronic acid | Toluene | 61 |
| 4-Fluorophenyl boronic acid | Dioxane | 73 |
| 4-Methoxyphenyl boronic acid | DMF | 64 |
| 3,5-bis(trifluoromethyl)phenyl boronic ester | Dioxane | 81 |
| Phenyl boronic acid | Dioxane | 78 |
Protocol 4: Synthesis of a Schiff Base from this compound (Adapted)
This protocol is adapted from a general procedure for the synthesis of benzothiazole Schiff bases.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value |
| Yield | Good to excellent |
| Form | Crystalline solid |
Visualizations
Experimental Workflow for Derivatization
Caption: General synthetic routes from this compound.
Inhibition of Pro-Angiogenic and Survival Signaling
Caption: Inhibition of VEGFR-2 and PI3K/Akt pathways by derivatives.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
The Versatility of 2-Amino-5-bromobenzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The introduction of a bromine atom at the 5-position, creating 2-Amino-5-bromobenzothiazole, provides a versatile chemical handle for further structural modifications, enabling the generation of diverse chemical libraries for drug discovery.[5] This document provides an overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Applications in Drug Discovery
Derivatives of this compound have shown significant potential across several therapeutic areas:
-
Anticancer Activity: The 2-aminobenzothiazole core is a well-established pharmacophore in oncology.[2][6] Derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[3][5] These compounds can interfere with signaling pathways that promote cell growth, survival, and metastasis.[3]
-
Neurodegenerative Diseases: Certain 2-aminobenzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[7][8] Research is also exploring their potential in treating Alzheimer's disease by targeting enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[9][10]
-
Antimicrobial Activity: The scaffold has been utilized to develop agents with bactericidal activity against various pathogens, including Mycobacterium tuberculosis.[11][12] These compounds often target essential bacterial enzymes like DNA gyrase.[13]
-
Anti-inflammatory and Other Activities: The versatility of the 2-aminobenzothiazole structure has led to the exploration of its derivatives for a range of other biological activities, including anti-inflammatory, anticonvulsant, and antidiabetic properties.[7]
Quantitative Data Summary
The following tables summarize the biological activity of various 2-aminobenzothiazole derivatives from the literature, providing a comparative overview of their potency.
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| OMS5 | Anticancer Activity | A549 (Lung) | 22.13 | [14] |
| MCF-7 (Breast) | Not Specified | [14] | ||
| OMS14 | Anticancer Activity | A549 (Lung) | 61.03 | [14] |
| MCF-7 (Breast) | Not Specified | [14] | ||
| Compound 20 | VEGFR-2 Inhibition | HepG2 | 9.99 | [15] |
| HCT-116 | 7.44 | [15] | ||
| MCF-7 | 8.27 | [15] | ||
| Compound 24 | FAK Inhibition | C6 (Rat Glioma) | 4.63 | [15] |
| A549 | 39.33 | [15] | ||
| Compounds 14-18 | EGFR Inhibition | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.173 - 1.08 | [15] |
| Compound ID | Target Organism | MIC (µM) | Reference |
| Compound 21 | M. tuberculosis (wild type) | 10 | [11] |
| Compound 22 | M. tuberculosis (wild type) | 10 | [11] |
| Compound 23 | M. tuberculosis (wild type) | 10-11 | [11] |
| Compound 29 | M. tuberculosis (replicating) | 27.5 (bactericidal) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold via electrophilic cyclization.
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-bromoaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of 2-aminobenzothiazole derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (2-aminobenzothiazole derivative)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the minimum inhibitory concentration of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
Positive control antibiotic (e.g., Gentamicin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Signaling Pathway Visualization
Derivatives of 2-aminobenzothiazole often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
This document serves as a foundational guide to the applications of this compound in medicinal chemistry. The versatility of this scaffold, coupled with established synthetic and screening protocols, makes it a valuable starting point for the development of novel therapeutics.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iajesm.in [iajesm.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Therapeutics Using 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for utilizing 2-Amino-5-bromobenzothiazole as a starting material for the development of novel therapeutics, with a focus on its applications in oncology and neurodegenerative diseases.
This compound serves as a key intermediate in the synthesis of a wide range of derivatives. The bromine atom at the 5-position offers a site for further functionalization, allowing for the modulation of the molecule's physicochemical properties and biological activity. The 2-amino group is also readily derivatized, providing another avenue for structural modification.[3][4]
Therapeutic Applications
Anticancer Drug Development
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, targeting various signaling pathways and proteins implicated in cancer progression.[1][5]
Targeted Pathways and Mechanisms:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases that are overexpressed or hyperactivated in cancer cells. These include:
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Several novel 2-aminobenzothiazole compounds have been designed to target components of this pathway.[3]
A diagram of the PI3K/AKT/mTOR signaling pathway, a common target for 2-aminobenzothiazole derivatives, is presented below.
Caption: PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.
Neurodegenerative Diseases - Alzheimer's Disease
The 2-aminobenzothiazole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[6][7] Riluzole, a 2-aminobenzothiazole derivative, is already used to treat amyotrophic lateral sclerosis and has been investigated for Alzheimer's disease due to its neuroprotective effects.[6]
Therapeutic Strategies:
-
Multi-Target-Directed Ligands (MTDLs): Alzheimer's disease has a complex pathogenesis, making multi-target drugs an attractive approach. Novel benzothiazole derivatives are being developed to simultaneously target:
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors help to increase acetylcholine levels in the brain, which are depleted in Alzheimer's patients.[6]
-
Histamine H3 Receptor (H3R) Antagonism: H3R antagonists can enhance the release of several neurotransmitters, including acetylcholine, showing potential for cognitive improvement.[6]
-
-
Inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10): This mitochondrial enzyme is also known as amyloid-binding alcohol dehydrogenase (ABAD) and its inhibition is considered a therapeutic strategy for Alzheimer's disease.[8][9]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 2-aminobenzothiazole derivatives.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| Compound 24 | C6 (rat glioma) | 4.63 ± 0.85 | FAK | [1] |
| Compound 24 | A549 (human lung adenocarcinoma) | 39.33 ± 4.04 | FAK | [1] |
| Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | EGFR | [1] |
| Compound 20 | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 | VEGFR-2 | [1] |
| OMS5 | A549 (lung cancer) & MCF-7 (breast cancer) | 22.13 - 61.03 | Unknown | [3] |
| OMS14 | A549 (lung cancer) & MCF-7 (breast cancer) | 22.13 - 61.03 | PIK3CD/PIK3R1 | [3] |
Table 2: PI3Kγ Inhibition by 2-Aminobenzothiazole Derivatives
| Compound | Concentration (µM) | % Inhibition | Reference |
| OMS1 | 100 | 47 | [3] |
| OMS2 | 100 | 48 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole-based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-5-bromobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-5-bromobenzothiazole derivatives and their evaluation as potential anticancer agents. This document includes detailed experimental protocols, quantitative data on their efficacy, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the 5-position can enhance the therapeutic potential of these compounds. This document outlines the synthesis of various derivatives of this compound and details their cytotoxic effects against several cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 3-kinase (PI3K).[2][3]
Data Presentation: Anticancer Activity of this compound Derivatives
The anticancer activity of synthesized this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds from this class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Morpholine-thiourea | MCF-7 (Breast) | 18.10 | [4] |
| 1 | Morpholine-thiourea | HeLa (Cervical) | 38.85 | [4] |
| 2 | Pyrimidine-isoxazole | Colo205 (Colon) | 5.04 | [4][5] |
| 2 | Pyrimidine-isoxazole | U937 (Lymphoma) | 13.9 | [4][5] |
| 2 | Pyrimidine-isoxazole | MCF-7 (Breast) | 30.67 | [4][5] |
| 2 | Pyrimidine-isoxazole | A549 (Lung) | 30.45 | [4][5] |
| 3 | Indole-semicarbazide | HT-29 (Colon) | 0.024 | [4] |
| 3 | Indole-semicarbazide | H460 (Lung) | 0.29 | [4] |
| 3 | Indole-semicarbazide | A549 (Lung) | 0.84 | [4] |
| 3 | Indole-semicarbazide | MDA-MB-231 (Breast) | 0.88 | [4] |
| OMS5 | Piperazine-4-nitroaniline | A549 (Lung) | 22.13 - 61.03 | [6] |
| OMS14 | Piperazine-4-nitroaniline | MCF-7 (Breast) | 22.13 - 61.03 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a common method for the synthesis of the this compound core structure, which can then be used as a starting material for further derivatization. The classical synthesis involves the treatment of 4-bromoaniline with potassium thiocyanate in the presence of bromine.[1]
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Concentrated ammonium hydroxide
-
Activated carbon (Norit)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution in an ice bath and add a solution of potassium thiocyanate in acetic acid dropwise with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
To purify, dissolve the crude product in hot ethanol and treat with activated carbon to decolorize the solution.
-
Filter the hot solution and add concentrated ammonium hydroxide to the filtrate to precipitate the purified this compound.[7]
-
Filter the purified product, wash with cold 30% ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound Derivatives (General Scheme)
Further derivatization of the 2-amino group of this compound allows for the creation of a diverse library of compounds. A general approach for acylation is provided below.
Materials:
-
This compound
-
Appropriate acyl chloride or anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine to the solution.
-
Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final derivative.
Protocol 3: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Logical Relationships and Workflows
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
experimental procedure for N-acylation of 2-Amino-5-bromobenzothiazole
Application Notes: N-Acylation of 2-Amino-5-bromobenzothiazole
Introduction
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[1][2] N-acylation of the 2-amino group is a critical and common modification used to synthesize novel chemical entities for drug discovery and development. This document provides detailed experimental protocols for the N-acylation of this compound using various standard laboratory methods.
These protocols are designed for researchers and scientists in organic synthesis, medicinal chemistry, and drug development. The procedures cover reactions with acyl chlorides and carboxylic acids using coupling agents, providing a comparative basis for method selection.
Data Presentation: Comparison of Acylation Protocols
The following table summarizes typical reaction conditions and outcomes for different methods of acylating this compound, allowing for an at-a-glance comparison to aid in methods selection.
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time (hours) | Typical Yield |
| A: Acyl Chloride | Chloroacetyl Chloride | Dichloromethane / Triethylamine | 0 °C to Room Temp. | 16 | Good |
| B: Carboxylic Acid | Substituted Carboxylic Acid | Dichloromethane / EDCI, HOBt, Et₃N | 0 °C to Room Temp. | 17 | 19-35%[2] |
| C: Acetic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 | ~88%[3] |
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of N-acylated this compound derivatives is outlined below.
Caption: General experimental workflow for N-acylation.
Experimental Protocols
Materials and General Procedures:
-
Starting Material: this compound (CAS: 20358-03-6).[4]
-
Solvents: Anhydrous solvents such as Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) should be used.
-
Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Petroleum Ether) to observe the consumption of the starting material and the formation of the product.[3]
Protocol A: N-Acylation using an Acyl Chloride
This method is a straightforward and common procedure for forming amides from amines.
Reagents:
-
This compound (1.0 mmol)
-
Acyl Chloride (e.g., Chloroacetyl chloride) (1.1 mmol)[1]
-
Triethylamine (Et₃N) (1.5 mmol)[2]
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add Triethylamine (Et₃N) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled, stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]
-
Monitor the reaction to completion using TLC.
-
Upon completion, wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure N-acylated product.[3]
Protocol B: N-Acylation using a Carboxylic Acid and Coupling Agents
This protocol is ideal for acylating agents that are available as carboxylic acids and is a standard method in peptide synthesis and medicinal chemistry.
Reagents:
-
This compound (1.2 mmol)
-
Carboxylic Acid (1.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 mmol)[2]
-
1-Hydroxybenzotriazole (HOBt) (1.0 mmol)[2]
-
Triethylamine (Et₃N) (0.1 mL)[2]
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a stirred solution of the carboxylic acid in dry CH₂Cl₂ (10 mL) and Et₃N, add HOBt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound, followed by the addition of EDCI·HCl.[2]
-
Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 16 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and dry the organic layer over Na₂SO₄.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether) to obtain the desired amide.[2]
Potential Application: Inhibition of Prostaglandin E2 Synthesis
N-acylated 2-aminobenzothiazoles have been identified as novel agents that can suppress the generation of Prostaglandin E2 (PGE2), a key mediator in inflammatory diseases.[2] The simplified pathway below illustrates the synthesis of PGE2 and the potential point of inhibition by these compounds.
Caption: Simplified Prostaglandin E2 (PGE2) synthesis pathway.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound 96 20358-03-6 [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl moieties onto this core structure.[3] This application note provides a detailed protocol for the Suzuki coupling of 2-Amino-5-bromobenzothiazole with various arylboronic acids to generate a library of 2-amino-5-arylbenzothiazoles. These products are of significant interest in drug discovery, particularly as potential inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes representative reaction conditions and yields for the closely related isomer, 2-amino-6-bromobenzothiazole.[3][5] These conditions serve as an excellent starting point for the optimization of reactions with the 5-bromo isomer.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) [a] |
| 1 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | 31 | 65 |
| 2 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | 75 |
| 3 | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | 31 | 61 |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF/H₂O (4:1) | 95 | 31 | 64 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | High |
| 6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | 80 |
[a] Isolated yields for the coupling of 2-amino-6-bromobenzothiazole.[3][5]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from established procedures for similar substrates and provides a robust starting point for optimization.[3][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.
-
Stir the reaction mixture at a temperature of 95-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 31 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylbenzothiazole.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
VEGFR-2 Signaling Pathway
The synthesized 2-amino-5-arylbenzothiazoles are of interest as potential anticancer agents, with some derivatives showing inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Amino-5-bromobenzothiazole, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to assist in the quality control, purity assessment, and structural elucidation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for the initial identification and characterization of the compound.
| Parameter | Analytical Method | Expected/Observed Value |
| Molecular Formula | - | C₇H₅BrN₂S |
| Molecular Weight | Mass Spectrometry | 229.10 g/mol [1] |
| Melting Point | Capillary Method / DSC | 194-198 °C |
| ¹H NMR | NMR Spectroscopy | See Table 2 for predicted chemical shifts |
| ¹³C NMR | NMR Spectroscopy | See Table 3 for predicted chemical shifts |
| FTIR | Infrared Spectroscopy | See Table 4 for characteristic absorption bands |
| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z 228.9, [M+H+2]⁺ at m/z 230.9 |
| Elemental Analysis | Combustion Analysis | C: 36.69%, H: 2.20%, N: 12.23%, S: 14.00%, Br: 34.88% (Theoretical) |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for the separation of any related impurities.
Table 2: HPLC Method Parameters
| Parameter | Description |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Note: These are estimated values based on the isomeric 2-Amino-6-bromobenzothiazole and general knowledge of benzothiazole chemistry. Actual values may vary.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 | d | H-7 |
| ~7.5 | dd | H-6 |
| ~7.3 | d | H-4 |
| ~7.2 | s (broad) | -NH₂ |
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Note: These are estimated values based on the isomeric 2-Amino-6-bromobenzothiazole and general knowledge of benzothiazole chemistry. Actual values may vary.
| Chemical Shift (ppm) | Assignment |
| ~168 | C-2 |
| ~152 | C-8 (C-S) |
| ~133 | C-9 (C-N) |
| ~129 | C-6 |
| ~125 | C-4 |
| ~122 | C-7 |
| ~115 | C-5 (C-Br) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| ~1630 | C=N stretching (thiazole ring) |
| 1600 - 1450 | C=C stretching (aromatic) |
| ~800 | C-Br stretching |
| ~750 | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For brominated compounds, the isotopic pattern is a key diagnostic feature.
Table 6: Mass Spectrometry Data
| Ion | m/z (Expected) | Relative Intensity |
| [M+H]⁺ | 228.9 | ~100% |
| [M+H+2]⁺ | 230.9 | ~98% |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.
Table 7: Thermal Analysis Parameters
| Analysis | Parameter | Conditions |
| TGA | Temperature Range | Ambient to 600 °C |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen | |
| DSC | Temperature Range | 25 °C to 250 °C |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Set up the HPLC system with the parameters listed in Table 2. Inject the standard solutions to construct a calibration curve. Inject the sample solution.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 4: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Set up the electrospray ionization mass spectrometer in positive ion mode.
-
Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peaks, including the characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺).
Protocol 5: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan in the instrument and purge with nitrogen.
-
TGA Analysis: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min and record the weight loss as a function of temperature.
-
DSC Analysis: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min and record the heat flow.
-
Data Analysis: Determine the decomposition temperature from the TGA curve and the melting point from the DSC thermogram.
Protocol 6: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Instrument Analysis: Analyze the sample using an elemental analyzer for carbon, hydrogen, nitrogen, and sulfur content. Bromine content can be determined by titration or other suitable methods.
-
Data Analysis: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromobenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-bromobenzothiazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Bromination of 2-Aminobenzothiazole: This is a direct approach where 2-aminobenzothiazole is reacted with a brominating agent.[1]
-
From p-bromoaniline: This classical method involves the reaction of p-bromoaniline with potassium thiocyanate and bromine in an acidic solvent like acetic acid.[2]
-
Solid-Phase Synthesis: A more modern approach involves the use of a solid support, which can simplify purification and isolation of the final product.[2]
Q2: Which brominating agent is best for the synthesis of this compound?
A2: The choice of brominating agent can significantly impact the yield and selectivity of the reaction. Common options include:
-
Elemental Bromine (Br₂): Often used in acetic acid, it is a powerful brominating agent but can sometimes lead to over-bromination or other side products if not carefully controlled.[1]
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent, NBS can help to minimize the formation of unwanted byproducts.[1][3]
Q3: How can I minimize the formation of di-brominated byproducts?
A3: The formation of di-brominated species is a common issue that can lower the yield of the desired mono-brominated product. To minimize this, consider the following:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Using a slight excess of the substrate or adding the brominating agent portion-wise can be effective.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination and reduce the rate of over-bromination.[3]
-
Choice of Brominating Agent: As mentioned, using a milder agent like NBS can provide better control over the reaction.[3]
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a crucial role in the reaction by influencing the solubility of reagents and the reaction pathway.
-
Acetic Acid: A common solvent, particularly when using elemental bromine, as it facilitates the electrophilic substitution reaction.[1]
-
Less Polar Solvents: In some cases, switching to a less polar solvent may be beneficial to disfavor competing side reactions like ring bromination at undesired positions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. - Formation of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Optimize the reaction temperature; some reactions may proceed better at room temperature overnight, while others might require gentle heating.[1] - Experiment with a different brominating agent (e.g., switch from elemental bromine to NBS).[1] - Adjust the stoichiometry of the reagents. |
| Formation of Multiple Products | - Over-bromination leading to di- or poly-brominated compounds. - Bromination at other positions on the benzothiazole ring. - Decomposition of starting material. | - Reduce the amount of the brominating agent.[1] - Lower the reaction temperature to improve selectivity.[3] - Consider protecting the amino group to direct bromination to the desired position.[3] - Use milder reaction conditions to prevent decomposition.[1] |
| Difficulty in Product Isolation/Purification | - Presence of unreacted starting materials. - Formation of closely related isomers. - Product "oiling out" during crystallization. | - Ensure the reaction goes to completion by monitoring with TLC. - Utilize column chromatography for purification to separate isomers. - For crystallization issues, try slow cooling, using a different solvent system, or purifying the crude material by chromatography before crystallization.[4] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields from various synthetic approaches.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminobenzothiazole | Bromine | Acetic Acid | Room Temp | Overnight | 38 | [2] |
| Resin-bound thiourea | Bromine | Acetic Acid | Room Temp | Overnight | 38 (after cleavage) | [2] |
| Resin-bound thiourea (Method C) | N/A | N/A | N/A | N/A | 70 (after cleavage) | [2] |
| 2-Aminothiazole | Bromine | Acetic Acid | 0°C to Room Temp | 2 hours | 75 | [5] |
Experimental Protocols
Protocol 1: Bromination of 2-Aminobenzothiazole with Elemental Bromine
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to a temperature between -3°C and 0°C.
-
Bromine Addition: Shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 0°C.
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to warm to room temperature slowly. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Bromination of 2-Aminobenzothiazole with N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: 2-Amino-5-bromobenzothiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzothiazole. The following information addresses common side products and issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the synthesis of this compound from 4-bromoaniline, I'm observing significant impurities. What are the likely side products?
When synthesizing this compound via the cyclization of a substituted aniline (like 4-bromoaniline) with a thiocyanate source in the presence of bromine (a common route), several side products can form. The most common issues are related to the regioselectivity of the reactions.
-
Isomeric Byproducts: If the reaction starts from a meta-substituted aniline, such as 3-bromoaniline, a mixture of isomeric products can be expected. For instance, the reaction of 3-bromoaniline can lead to a mixture of 5-bromo- and 7-bromo-2-aminobenzothiazoles.[1]
-
Over-bromination: The benzothiazole ring is susceptible to further electrophilic substitution, especially under harsh conditions or with an excess of brominating agent. This can lead to the formation of di- or even tri-brominated products.[2]
-
Thiocyanation at the wrong position: In the classical synthesis involving anilines and potassium thiocyanate with bromine, thiocyanation can occur at the para position of unsubstituted anilines, which is a competing reaction.[3]
Q2: My bromination of 2-aminobenzothiazole is not selective and yields a mixture of isomers. How can I improve the regioselectivity for the 5-bromo position?
Poor regioselectivity is a frequent challenge due to the activating effect of the amino group on multiple positions of the benzene ring.[1] Here are several strategies to enhance the selectivity for the desired 5-bromo isomer:
-
Protect the Amino Group: Acylating the 2-amino group can modulate its electron-donating effect, making the bromination more controlled and selective.[1]
-
Use Milder Brominating Agents: Instead of elemental bromine (Br₂), consider using N-bromosuccinimide (NBS), which is a milder and more selective brominating agent.[1][2]
-
Control Reaction Conditions: Lowering the reaction temperature can significantly improve regioselectivity.[1][2]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[1]
-
Alternative Synthetic Route: Consider a synthetic pathway where the bromine is introduced to the aniline precursor before the cyclization to form the benzothiazole ring. This can circumvent the issue of regioselectivity on the heterocyclic system.[2]
Q3: I am getting over-brominated side products in my reaction. What are the causes and how can I prevent this?
The formation of di- or tri-brominated byproducts is a common issue when attempting to synthesize mono-brominated 2-aminobenzothiazoles.[2]
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is a primary cause of over-bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to multiple substitutions on the aromatic ring.
To mitigate over-bromination, you should:
-
Carefully Control Stoichiometry: Use 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[2]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed.[2]
Q4: In my synthesis of a 2-aminobenzothiazole derivative from a disubstituted thiourea, I've isolated an unexpected "anti-Hugerschoff" product. What is this and why did it form?
The "anti-Hugerschoff" product is a thioamidoguanidine, which can form from the dimerization and rearrangement of aryl-alkyl thioureas under oxidizing conditions, instead of the expected intramolecular cyclization to form the 2-aminobenzothiazole. This side reaction is particularly noted with N,N-disubstituted phenylthioureas.
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on the formation of isomeric side products in the synthesis of substituted 2-aminobenzothiazoles.
| Starting Material | Desired Product | Side Product | Ratio of Desired to Side Product | Reference |
| 3-Bromoaniline | 5-Bromo-2-aminobenzothiazole | 7-Bromo-2-aminobenzothiazole | Approximately 1:1 | [1] |
| 3-Phenylaniline | 5-Phenyl-2-aminobenzothiazole | 7-Phenyl-2-aminobenzothiazole | Approximately 95:5 | [1] |
Experimental Protocols
Protocol 1: Classical Bromination of 2-Aminobenzothiazole using Elemental Bromine
This method is a traditional approach but requires careful control to minimize side products.[2]
-
Dissolution: Dissolve the 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to between -3°C and 0°C.
-
Bromine Addition: While protecting the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 0°C.
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to warm to room temperature slowly. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.
-
Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. The crude product should be purified by column chromatography or recrystallization to separate the desired product from isomers and over-brominated species.
Protocol 2: Milder Bromination using N-Bromosuccinimide (NBS)
This method offers a more controlled bromination with potentially higher regioselectivity.[2]
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the reaction progress using TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visual Diagrams
Caption: Synthesis of this compound leading to isomeric side products.
References
purification challenges of 2-Amino-5-bromobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Amino-5-bromobenzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point typically indicates the presence of impurities.[1] For this compound, potential impurities could include:
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Unreacted starting materials: Such as 4-bromoaniline or thiourea derivatives, depending on the synthetic route.
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Isomeric byproducts: Formation of other positional isomers like 2-amino-7-bromobenzothiazole or 2-amino-4-bromobenzothiazole is possible.[2]
-
Over-brominated or under-brominated species: Depending on the reaction conditions, compounds with more than one bromine atom or no bromine atom might be present.
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Solvent residue: Incomplete removal of reaction or purification solvents.
To identify the specific impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: I am struggling to purify my crude this compound by recrystallization. What can I do?
Recrystallization can be challenging due to solvent selection or impurity profiles. Here are some troubleshooting steps:
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Solvent Screening: If a standard solvent like ethanol is not effective, a systematic screening of other solvents or solvent mixtures is recommended.[2] Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble even at high temperatures.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure this compound can induce crystallization.
-
Activated Carbon Treatment: If your product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.[3]
Q3: Column chromatography is not giving me a good separation. How can I improve it?
Poor separation during column chromatography can be due to an inappropriate solvent system or column setup.
-
Optimize the Mobile Phase: Use TLC to find the optimal eluent system that gives a good separation between your product and the impurities (a ∆Rf of at least 0.2 is desirable). A common starting point for aminobenzothiazoles is a mixture of ethyl acetate and hexane.[2]
-
Adjust the Stationary Phase: While silica gel is most common, if your compound is very polar, using alumina or reverse-phase silica might provide better separation.
-
Sample Loading: Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks in the stationary phase.
Q4: My purified this compound is discolored (e.g., yellow or brown). How can I obtain a white solid?
Discoloration often arises from trace impurities or degradation products.
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Recrystallization with Charcoal: As mentioned earlier, treating a solution of your compound with activated charcoal can effectively remove colored impurities.[3]
-
Chemical Treatment: In some cases, washing an organic solution of your product with a mild reducing agent solution (like sodium bisulfite) can remove certain colored, oxidized impurities.
-
Purity Check: Ensure the discoloration is not due to significant impurities by re-analyzing the product using TLC or HPLC.
Frequently Asked Questions (FAQs)
What is the expected melting point of pure this compound?
The reported melting point for this compound is typically in the range of 194-198 °C. A sharp melting point within this range is a good indicator of high purity.[1]
What are the common analytical techniques to assess the purity of this compound?
Several analytical methods can be used to determine the purity of this compound:
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
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Elemental Analysis: Determines the elemental composition of the compound.[1]
What are the typical solvents for recrystallization and column chromatography of this compound?
Based on literature, the following solvents are commonly used:
-
Recrystallization: Ethanol or ethanol/water mixtures are frequently reported to yield pure product.[2]
-
Column Chromatography: A mobile phase consisting of a mixture of ethyl acetate and n-hexane is often effective for purification on a silica gel column.[2]
Data Presentation
Table 1: Purity and Yield Data for this compound
| Purification Method | Purity (%) | Yield (%) | Melting Point (°C) | Reference |
| Recrystallization (Ethanol) | >98 | 70 | 195-197 | [2] |
| Column Chromatography (Ethyl acetate/n-hexane) | >95 | 63 | 196-198 | [2] |
Note: Yields are dependent on the specific synthetic route and reaction efficiency.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (using a hot plate and a magnetic stirrer).
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Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) and swirl the flask. Briefly reheat the solution to boiling.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Column Chromatography of this compound
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Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and n-hexane determined by prior TLC analysis).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing 2-Aminobenzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120°C has proven effective.[1] Ensure that the reaction parameters are optimized for the specific synthetic route you are employing.
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Purity of Starting Materials: Impurities in your reactants, particularly in the aniline or thiophenol precursors, can lead to side reactions and reduce the yield of the desired product.[2] It is advisable to use highly purified starting materials.
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Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] Reaction times can vary significantly depending on the method, from minutes with microwave assistance to several hours for classical approaches.[2]
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Thermal Instability: Although generally stable, 2-aminobenzothiazole and its derivatives can decompose at prolonged high temperatures.[1] Careful control of the reaction temperature is essential to prevent degradation of the product.
Question 2: I am observing the formation of multiple side products. What could be the cause and how can I minimize them?
Answer:
The formation of multiple side products is a common issue. Here are the likely causes and how to address them:
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Side Reactions of Anilines: When using 4-unsubstituted anilines with potassium thiocyanate and bromine, thiocyanation at the para position of the aniline can be a predominant side reaction.[3] Using N-arylthioureas as precursors can circumvent this issue.[3]
-
Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents and strong bases, which can lead to degradation and the formation of unwanted byproducts.[1] Carefully select reagents that are compatible with the benzothiazole core.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant can lead to the formation of undesired products.
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Reaction Conditions: As with low yields, suboptimal reaction conditions can promote the formation of side products. Re-evaluate your solvent, temperature, and catalyst choices. For example, some modern approaches utilize transition metal catalysis (e.g., Ru, Pd, Ni) to achieve cleaner reactions with higher selectivity.[4]
Question 3: I'm having difficulty with the solubility of my 2-aminobenzothiazole derivative. What can I do?
Answer:
2-Aminobenzothiazole and many of its derivatives have inherently low water solubility. Here are several strategies to improve solubility:
-
pH Adjustment: The basic amino group at the 2-position can be protonated under acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.[1]
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Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]
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Salt Formation: Converting the derivative to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[1]
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing 2-aminobenzothiazole?
The most prominent methods for synthesizing 2-aminobenzothiazole include:
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The Hugerschoff Reaction: This classical method involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.[5][6]
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Synthesis from Aniline and Thiocyanate: A common approach where an aniline reacts with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an oxidizing agent like bromine.[5][7][8]
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Synthesis from 2-Aminothiophenol: This versatile method involves the reaction of 2-aminothiophenol with cyanogen bromide or other reagents to form the 2-aminobenzothiazole core.[6][9]
-
Modern Catalytic Methods: Several newer methods utilize transition metal catalysts (e.g., Ru, Pd, Ni, Cu, Fe) to achieve the synthesis under milder and more efficient conditions.[4][10]
What are the typical reaction conditions for the Hugerschoff reaction?
The Hugerschoff reaction is typically carried out by dissolving the arylthiourea in concentrated sulfuric acid and treating it with a catalytic amount of a bromine compound. The reaction temperature is generally maintained between 20°C and 120°C.[11]
Can I use microwave irradiation to speed up the synthesis?
Yes, microwave-assisted synthesis has been successfully employed to synthesize 2-aminobenzothiazole derivatives. It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[2][3]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods of 2-aminobenzothiazole synthesis, providing a clear comparison of their performance.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| Hugerschoff Reaction | p-Chlorophenylthiourea | 98% Sulfuric acid, 48% aq. HBr | 7.5 hours | 45-70°C | 92 | [11] |
| p-Tolylthiourea | 98% Sulfuric acid, Bromine | Not Specified | Not Specified | 95 | [11] | |
| Aniline & Thiocyanate | Aniline, Ammonium thiocyanate | Ethanol, Conc. HCl, Bromine in acetic acid | 1 hour (reflux) | Reflux | 63-85 | [7] |
| p-Anisidine, Ammonium thiocyanate | Glacial acetic acid, Bromine | 2.5 hours | 0°C to RT | Not Specified | [5] | |
| From 2-Aminothiophenol | 2-Aminothiophenol | Cyanogen bromide | Not Specified | Not Specified | High yields reported | [6] |
| Modern Catalytic Method | 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF | Not Specified | 120°C | up to 97 | [4] |
| N-Arylthioureas | RuCl₃ | Not Specified | Not Specified | up to 91 | [4] |
Experimental Protocols
Method 1: Synthesis of 6-methoxy-2-aminobenzothiazole from p-Anisidine and Ammonium Thiocyanate [5]
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Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).
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In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).
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Add the p-anisidine solution to the ammonium thiocyanate solution.
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Cool the mixture to 0°C in an ice bath with constant stirring.
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Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).
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Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Continue stirring for an additional 2 hours at room temperature.
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Pour the reaction mixture into ice water (500 mL) and neutralize with a saturated sodium bicarbonate solution.
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Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-aminobenzothiazole.
Method 2: Hugerschoff Reaction for 2-Amino-6-chlorobenzothiazole [11]
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Dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 mL of 98% sulfuric acid.
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Add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45°-50° C.
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Maintain the mixture at 45°-50°C for 1.5 hours, then at 65°-70° C for 6 hours.
-
Cool the mixture and add 250 mL of methanol with rapid stirring, causing the temperature to rise to about 70° C.
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Cool the mixture again, and filter the precipitated product.
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Wash the solid with three 150 mL portions of acetone and dry to yield 2-amino-6-chlorobenzothiazole.
Visualizations
Caption: Troubleshooting workflow for common issues in 2-aminobenzothiazole synthesis.
Caption: Decision-making flowchart for selecting a 2-aminobenzothiazole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselective Bromination of 2-Aminobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective bromination of 2-aminobenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective bromination of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
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Question: My reaction is producing a mixture of mono-brominated products at various positions (e.g., C4, C5, C6, C7), and I'm unable to isolate the desired isomer in high yield. What can I do to improve regioselectivity?
-
Answer: Poor regioselectivity is a frequent challenge due to the electron-rich nature of the 2-aminobenzothiazole ring system. The amino group at the 2-position is an activating group, influencing the position of electrophilic substitution.[1] Here are several strategies to enhance regioselectivity:
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Milder Brominating Agent: Switch from highly reactive elemental bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS). NBS can offer better control over the reaction.[1][2]
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Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can favor competing ring bromination.[1][2] Consider switching from a polar solvent like acetic acid to a less polar one such as 1,2-dimethoxyethane (DME) or chloroform to potentially improve selectivity.[1][3]
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Temperature Control: Lowering the reaction temperature often increases selectivity. High temperatures can lead to over-reactivity and a loss of selectivity.[2][4] Conducting the reaction at 0°C or even lower may be beneficial.[1]
-
Protecting Groups: Protecting the exocyclic amino group, for instance, through acylation, can alter its activating effect and sterically hinder adjacent positions, thereby directing the bromination to other sites on the benzene ring.[4]
-
Issue 2: Over-bromination Resulting in Di- or Tri-substituted Products
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Question: My main products are di- or even tri-brominated 2-aminobenzothiazoles, with very little of the desired mono-brominated product. How can I prevent this?
-
Answer: Over-bromination occurs when the benzothiazole ring, being electron-rich, reacts with an excess of the brominating agent or for a prolonged reaction time.[1][2] To minimize this:
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Control Stoichiometry: Carefully control the amount of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination.[1][2]
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Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.[1]
-
Issue 3: Low Yield of the Brominated Product
-
Question: The overall yield of my brominated product is consistently low. What are the potential reasons, and how can I improve it?
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Answer: Low yields can stem from several factors, including incomplete reactions or degradation of the starting material.[1] Consider the following:
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Reaction Time and Temperature: An incomplete reaction might be the cause. Monitor with TLC to ensure the reaction has gone to completion.[1] You may need to adjust the reaction time or temperature. Some reactions proceed better at room temperature overnight, while others might require gentle heating.[1]
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Brominating Agent Efficacy: The chosen brominating agent may not be efficient enough under your current conditions. If using a mild agent like NBS leads to a sluggish reaction, you might consider switching to the more reactive elemental bromine, while carefully controlling the conditions to avoid over-bromination.[1]
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Starting Material Decomposition: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the decomposition of the starting material.[1] If decomposition is suspected, try employing milder reaction conditions.[1]
-
Issue 4: Formation of Unwanted Side Products
-
Question: I am observing significant formation of side products, such as products of ring bromination in unexpected positions. How can I suppress these side reactions?
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Answer: The formation of unwanted side products is often linked to the reaction conditions.
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Solvent Effects: As mentioned, highly polar solvents can promote competing ring bromination.[1] Switching to a less polar solvent can help disfavor these side reactions.[1]
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Sulfonation: When using sulfuric acid at high temperatures, sulfonation of the benzene ring can occur as a competing reaction.[1] If this is a concern, consider alternative acidic media or lower reaction temperatures.
-
Troubleshooting Workflow
Caption: Troubleshooting logic for common issues in 2-aminobenzothiazole bromination.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common brominating agents for 2-aminobenzothiazole?
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A1: The most common choices include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Elemental bromine is a strong brominating agent but can lead to over-bromination and is hazardous to handle.[1] NBS is a milder and easier-to-handle alternative that often provides better control over the reaction.[1][2] Benzyltrimethylammonium tribromide is another electrophilic bromine source that can be used under mild conditions.[1]
-
-
Q2: Which position on the 2-aminobenzothiazole ring is most likely to be brominated?
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A2: Electrophilic substitution on the 2-aminobenzothiazole ring is complex, and the position of bromination is highly dependent on the reaction conditions.[1] The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid.[5] For direct bromination of 2-aminobenzothiazole, a mixture of isomers is often obtained, but specific conditions can favor certain positions, like the 6-position.[6]
-
-
Q3: How does solvent choice impact the bromination reaction?
-
A3: The solvent is a critical parameter. Polar solvents can favor competing ring bromination side reactions.[1][2] While acetic acid is commonly used, less polar solvents may be employed to enhance selectivity.[1] The solvent also affects the solubility of the starting material and the overall reaction rate.
-
Data Summary Tables
Table 1: Comparison of Brominating Agents
| Brominating Agent | Reactivity | Common Solvents | Key Advantages | Potential Issues |
| **Elemental Bromine (Br₂) ** | High | Acetic Acid, Chloroform | Readily available, potent | Hazardous, can lead to over-bromination[1] |
| N-Bromosuccinimide (NBS) | Mild | DME, Acetic Acid | Easier to handle, better control, higher selectivity[1][2][4] | Slower reaction rates may be observed |
| Benzyltrimethylammonium tribromide | Mild | Not specified | Can minimize side products[1] | Less commonly cited |
Table 2: Influence of Reaction Conditions on Mono-bromination
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Temperature | Low (e.g., 0°C) | Increased | Reduces the rate of competing reactions and over-bromination[1][2] |
| Temperature | High | Decreased | Provides energy to overcome activation barriers for multiple substitutions[2] |
| Solvent | Less Polar (e.g., DME) | Increased | Disfavors competing ring bromination[1][2] |
| Solvent | More Polar (e.g., Acetic Acid) | Decreased | Can stabilize charged intermediates, favoring further bromination[1][2] |
| Reagent Addition | Slow/Dropwise | Increased | Maintains a low concentration of the electrophile, reducing the chance of multiple substitutions |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This is a classical method for the bromination of 2-aminobenzothiazoles.[1]
-
Dissolution: Dissolve the 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to between -3°C and 0°C.
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.[1]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.[1]
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.[1]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to elemental bromine.[1]
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).[1]
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.[1]
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Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Extract the product with an organic solvent.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.[1]
Experimental Workflow Diagram
Caption: Comparative workflow for bromination of 2-aminobenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis Troubleshooting
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to address the common challenge of avoiding di-brominated side products during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield significant amounts of di-brominated products, especially with activated aromatic rings?
A1: Functional groups like amines (-NH₂) and hydroxyls (-OH) are strong activating groups in electrophilic aromatic substitution.[1] Their electron-donating nature increases the electron density of the aromatic ring, making it highly reactive. After the first bromine atom is added, the ring often remains highly activated, leading to a second, and sometimes third, substitution reaction that is often faster than the initial bromination. For example, reacting aniline directly with bromine water readily produces 2,4,6-tribromoaniline as a precipitate.[1]
Q2: How can I achieve selective mono-bromination on a highly activated aromatic compound?
A2: To prevent polysubstitution, the reactivity of the activating group must be temporarily reduced. This is most commonly achieved by using a protecting group. For aromatic amines, acetylation with acetic anhydride to form an acetanilide is a standard procedure.[1] The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for controlled mono-bromination, which typically occurs at the para position due to steric hindrance.[1] The protecting group can then be removed in a subsequent step.
Q3: What are some alternative brominating agents I can use to reduce over-bromination?
A3: Using a milder brominating agent is a key strategy. While molecular bromine (Br₂) is highly reactive, other reagents offer greater control. N-bromosuccinimide (NBS) is a widely used alternative that provides a low concentration of Br₂ in situ, reducing the likelihood of multiple substitutions.[2][3] For even milder conditions, reagents like pyridinium hydrobromide perbromide (PHP) can be effective.[2] Combining NBS with additives or specific solvents, such as tetrabutylammonium bromide, can further enhance selectivity for mono-bromination.[4]
Q4: Can adjusting reaction conditions like temperature prevent di-bromination?
A4: Yes, temperature plays a critical role in reaction selectivity, often governed by the principles of kinetic versus thermodynamic control.[5][6] Performing the bromination at the lowest effective temperature often favors the kinetically controlled product, which can be the mono-brominated species.[3] At lower temperatures, the reaction is typically irreversible, and the product that forms fastest predominates.[5][6] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for a second bromination and may allow the reaction to reach equilibrium, favoring the most thermodynamically stable (and potentially poly-brominated) product.[3][5]
Q5: How does my choice of solvent or catalyst impact the formation of di-brominated side products?
A5: The solvent and catalyst system can profoundly influence regioselectivity and the extent of bromination. Using acidic solvents like trifluoroacetic acid can sometimes prevent polybromination with certain reagents.[4] Heterogeneous catalysts, such as zeolites, are particularly effective at promoting para-selectivity and minimizing di-bromination by creating a sterically constrained environment around the active site.[3][7][8] For deactivated aromatic compounds, a strong acid like concentrated sulfuric acid in combination with NBS can facilitate controlled mono-bromination.[4]
Troubleshooting Guide: Minimizing Di-bromination
This section provides a logical workflow and specific protocols to address the issue of over-bromination.
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting a suitable strategy to avoid di-bromination.
Caption: Decision workflow for troubleshooting di-bromination.
Data on Selective Mono-bromination Methods
The table below summarizes various reaction conditions that have been successfully employed to achieve selective mono-bromination.
| Substrate | Brominating Agent/System | Solvent | Temp. (°C) | Yield of Mono-bromo Product | Citation(s) |
| Anisole | NBS | Acetonitrile | Room Temp. | 96% (para-) | [3] |
| Catechol | NBS / HBF₄ | Acetonitrile | -30 to RT | 100% (para-) | [3] |
| Aniline | [bmim]Br₃ | Solvent-free | -10 | High Yield (para-) | [9] |
| Phenyl Acetate | Br₂ / Zeolite NaY | Dichloromethane | Room Temp. | High Yield, High para-selectivity | [7] |
| Activated Aromatics | NBS / Tetrabutylammonium bromide | Dichloromethane | Room Temp. | Good Yields, para-selective | [4] |
| Moderately Deactivated Arenes | Tribromoisocyanuric acid (0.34 eq.) | Trifluoroacetic acid | Room Temp. | Good Yields | [4] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Aniline via Acetylation
This two-step protocol first protects the highly activating amino group as an acetanilide, which is then selectively brominated.
Step A: Acetylation of Aniline
-
In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Pour the reaction mixture into a beaker of cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
In a separate flask, dissolve bromine (1.0 eq.) in a small amount of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with stirring.
-
Stir the reaction mixture at room temperature for 1 hour. The product, 4-bromoacetanilide, will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol if necessary.
-
The N-acetyl protecting group can be subsequently removed by acid or base hydrolysis to yield 4-bromoaniline.
Protocol 2: Direct para-Selective Bromination of Anisole with NBS
This protocol utilizes a milder brominating agent to achieve high selectivity.[3]
-
Dissolve anisole (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel to obtain pure 4-bromoanisole.
Mechanism Overview
The diagram below illustrates the general mechanism for electrophilic aromatic bromination and highlights why highly activated rings are prone to polysubstitution.
Caption: Mechanism of electrophilic aromatic bromination and over-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Amino-5-bromobenzothiazole Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromobenzothiazole. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, leading to reduced yields, purity concerns, or safety hazards.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
-
Answer: Low or non-existent yields are a frequent challenge when scaling up, often stemming from issues with starting materials, reaction conditions, or reaction kinetics.
-
Poor Quality of Starting Materials: The primary precursors, such as p-bromoaniline derivatives and thiocyanates, must be of high purity. The intermediate arylthiourea, if isolated, should also be pure.
-
Incorrect Reaction Conditions: Temperature control is critical. Excessive heat can lead to the formation of unwanted side products through reactions like sulfonation.[1] Conversely, a temperature that is too low can result in an incomplete reaction. The reaction time is also a crucial parameter that may need to be extended at a larger scale to ensure completion.[1]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. It is essential to re-verify all calculations and measurements, especially for solid reagents which may have absorbed moisture.
-
Inefficient Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing a significant amount of impurities in my crude product. What are the likely side reactions and how can I minimize them?
-
Answer: Byproduct formation is a common issue in scaling up the synthesis of 2-aminobenzothiazoles. Understanding the potential side reactions is key to mitigating them.
-
Over-oxidation: In reactions employing an oxidizing agent, such as bromine, it is possible to over-oxidize the desired product or starting materials, leading to a complex mixture of byproducts.[2] Careful control of the oxidant's stoichiometry and addition rate is crucial.
-
Regioselectivity Issues: When synthesizing substituted 2-aminobenzothiazoles, the position of cyclization can be a challenge. For instance, in the thiocyanation of anilines, if the para-position is available, this can be a major competing reaction.[3][4]
-
Formation of Symmetrical Urea/Thiourea Derivatives: Self-condensation of the aniline starting material can occur under certain conditions, leading to the formation of unwanted symmetrical urea or thiourea byproducts.[2] This can often be minimized by the controlled, slow addition of the cyclizing or carbonylating agent.[2]
-
Issue 3: Challenges in Product Purification
-
Question: I am struggling to purify the final product on a large scale. What are the recommended methods and how can I address common purification problems?
-
Answer: At an industrial scale, purification methods must be both effective and economically viable.
-
Recrystallization is Preferred: While chromatography is a powerful tool in the lab, it is often not practical for large-scale production.[3] Recrystallization is the more common and scalable purification method.[3]
-
Choosing the Right Solvent: The selection of an appropriate recrystallization solvent is critical. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room or lower temperatures.[1] A 70% ethanol/water mixture is often a good starting point for 2-aminobenzothiazoles.[1]
-
Product "Oiling Out": A common issue during recrystallization is the product separating as an oil instead of a solid.[1] This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[1] To remedy this, one can try using a larger volume of solvent or a different solvent system.
-
Colored Impurities: The presence of colored impurities is a frequent observation, often due to degradation or oxidation of the product.[1] Treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb these colored byproducts.[1][2]
-
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
-
Q1: What are the primary industrial synthesis routes for this compound?
-
A1: The most prevalent industrial methods involve the oxidative cyclization of an arylthiourea (specifically, 4-bromophenylthiourea).[3] This is typically achieved by reacting the arylthiourea with an oxidizing agent like bromine in an acidic medium, such as acetic acid or sulfuric acid.[4][5] Another common approach is the direct reaction of p-bromoaniline with a thiocyanate salt in the presence of an oxidizing agent.[4]
-
-
Q2: How can I monitor the progress of the reaction on a large scale?
-
A2: While Thin Layer Chromatography (TLC) is convenient for laboratory-scale monitoring, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for industrial-scale production.[3] HPLC allows for the accurate tracking of the consumption of starting materials and the formation of both the desired product and any significant byproducts.[3]
-
Safety & Handling
-
Q3: What are the major safety concerns when scaling up the production of this compound?
-
A3: Several safety hazards need to be carefully managed:
-
Use of Halogens: Bromine is a common reagent and is both corrosive and toxic.[3] Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The oxidative cyclization step can be highly exothermic.[3] A robust reactor cooling system and controlled, slow addition of reagents are essential to prevent a runaway reaction.[3]
-
Hazardous Byproducts: The reaction may evolve toxic gases.[3] An appropriate off-gas scrubbing system should be in place.
-
Product Handling: this compound itself is harmful if swallowed and can cause skin and eye irritation.[6] Standard PPE, including gloves, safety glasses, and a dust mask, should be worn when handling the final product.
-
-
-
Q4: What are the recommended storage conditions for this compound?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| Appearance | Solid |
| Melting Point | 194-198 °C |
| CAS Number | 20358-03-6 |
Table 2: Hazard Classifications and Precautionary Statements
| Classification | H-Codes | P-Codes |
| Acute Toxicity, Oral (Category 4) | H302 (Harmful if swallowed) | P264, P270, P301 + P312 + P330[7] |
| Skin Irritation (Category 2) | H315 (Causes skin irritation) | P280, P302 + P352[8] |
| Serious Eye Irritation (Category 2A) | H319 (Causes serious eye irritation) | P280, P305 + P351 + P338[7] |
| Skin Sensitization (Category 1) | H317 (May cause an allergic skin reaction) | P261, P280, P302 + P352 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 (May cause respiratory irritation) | P261, P271, P304 + P340, P312[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea (Illustrative for Scale-Up)
This protocol for a related compound illustrates key principles for scaling up the synthesis of 2-aminobenzothiazoles.[5]
-
Reaction Setup: In a suitable reactor, dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.
-
Controlled Reagent Addition: While maintaining the internal temperature at 45-50°C, add 6.0 g of 48% aqueous hydrobromic acid in 1.0 g portions every 30 minutes.
-
Reaction Hold: Maintain the reaction mixture at 45-50°C for an additional 1.5 hours.
-
Temperature Ramp-Up: Increase the temperature to 65-70°C and hold for 6 hours to drive the reaction to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
With rapid stirring, add 250 ml of methanol. Note that this will cause an exotherm, and the temperature will rise to approximately 70°C.
-
Cool the mixture to precipitate the product.
-
Filter the solid product.
-
Wash the filter cake with three 150 ml portions of acetone.
-
Dry the final product.
-
Protocol 2: Recrystallization of 2-Aminobenzothiazole Derivatives
This general protocol can be adapted for the purification of this compound.[1]
-
Dissolution: In an appropriately sized vessel, add the crude product and a suitable solvent (e.g., 70% ethanol/water). Heat the mixture with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[1]
-
Hot Filtration: Filter the hot solution to remove the activated charcoal (if used) and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. For maximum yield, the flask can be further cooled in an ice bath after it has reached room temperature.[1]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product, for example, in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aminobenzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. geneseo.edu [geneseo.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Troubleshooting TLC Monitoring of 2-Amino-5-bromobenzothiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzothiazole. The following sections offer solutions to common issues encountered during Thin-Layer Chromatography (TLC) monitoring of reactions involving this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the TLC analysis of your this compound reactions.
Problem 1: My this compound starting material is streaking on the TLC plate.
-
Possible Cause: The primary amino group of this compound is basic and can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[1][2] The sample might also be too concentrated.[1]
-
Solution:
-
Dilute your sample: Before spotting on the TLC plate, ensure your reaction mixture sample is sufficiently diluted.[1]
-
Add a basic modifier to the mobile phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (Et3N) to your eluent. A common practice is to add 0.1–2.0% triethylamine to the mobile phase.[1][2][3]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[2]
-
Problem 2: I can't see the spot for my starting material or product under UV light.
-
Possible Cause: While benzothiazoles are generally UV-active due to the aromatic system, your compound's concentration on the plate might be too low to detect.[1][4] Alternatively, the compound may not be a strong UV absorber at 254 nm.[4]
-
Solution:
-
Increase Sample Concentration: Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the analyte.[1]
-
Use a Chemical Stain: If UV visualization is ineffective, use a chemical stain. For this compound, several stains can be effective:
-
Potassium Permanganate (KMnO4) Stain: This stain is broadly useful for compounds that can be oxidized, which includes the aminobenzothiazole moiety. It typically produces yellow-brown spots on a purple/pink background.[4]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will react to form a colored spot (often purple or pink).[4][5] This is a highly effective option for visualizing the starting material.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals can visualize many organic compounds as brownish spots. The spots may fade over time, so they should be circled immediately.[4]
-
-
Problem 3: The Rf values of my starting material and product are too similar.
-
Possible Cause: The chosen solvent system does not have the optimal polarity to differentiate between the analyte and the product.
-
Solution:
-
Adjust Solvent System Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate to increase the polarity.
-
Try a Different Solvent System: If adjusting the ratio is insufficient, switch to a different solvent system with different selectivity.[6][7] For instance, consider using dichloromethane/methanol or toluene/acetone.
-
Use a Co-spot: To confirm if two spots are indeed different compounds, use a co-spot. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, your compounds are different.[3]
-
Problem 4: A new spot appears on my TLC plate during workup, suggesting my product is degrading.
-
Possible Cause: 2-aminothiazole derivatives can be sensitive to acidic conditions and may degrade on the silica gel plate itself.[7] The workup procedure (e.g., an acidic or basic quench) could also be causing decomposition.[7]
-
Solution:
-
Neutralize the TLC Plate: Add a small amount of triethylamine (e.g., 0.5%) to the eluent to neutralize the silica gel and minimize on-plate degradation.[3]
-
Perform a 2D TLC: To test for stability on silica, run a 2D TLC. Spot the sample in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will be on the diagonal. If it degrades, new spots will appear off the diagonal.[7]
-
Modify Workup: Before performing a full-scale workup, test the stability of your product by taking small aliquots of the reaction mixture and exposing them to the planned acidic or basic quench conditions, then running a TLC.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[6] A good starting ratio to test is 7:3 hexane:ethyl acetate, then adjust the polarity based on the resulting Rf value. An ideal Rf value for the compound of interest is typically between 0.2 and 0.4 for good separation in column chromatography.[6]
Q2: How can I prepare and use a potassium permanganate stain for visualization?
A typical recipe for a potassium permanganate stain is:
-
3 g of KMnO4
-
20 g of K2CO3
-
5 mL of 5% NaOH
-
300 mL of water
To use the stain, dip the dried TLC plate into the solution briefly, then gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink or purple background.[4]
Q3: My reaction is run in a high-boiling point solvent like DMF or DMSO, and it's causing a large smear on my TLC. What should I do?
High-boiling point solvents can cause smearing on the TLC plate. To resolve this, after spotting your sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before developing the plate.[7]
Q4: I suspect protodebromination of my this compound during a cross-coupling reaction. How can I monitor this by TLC?
Protodebromination (the replacement of the bromine atom with a hydrogen atom) is a known side reaction for similar compounds.[8] The resulting 2-aminobenzothiazole will be more polar than the starting material and will have a lower Rf value on a normal-phase silica TLC plate. You should run a reference spot of 2-aminobenzothiazole if available to confirm the identity of the side product. To minimize this side reaction, consider using milder bases (e.g., K2CO3 or K3PO4) and ensuring strictly anhydrous and oxygen-free reaction conditions.[8]
Data Presentation
Table 1: Illustrative Rf Values for this compound in Common Solvent Systems
| Solvent System (v/v) | Approximate Rf Value | Notes |
| 80:20 Hexane:Ethyl Acetate | 0.45 | Good for initial screening. |
| 70:30 Hexane:Ethyl Acetate | 0.60 | May be too high for good separation from less polar products. |
| 95:5 Dichloromethane:Methanol | 0.55 | A good alternative system if separation is poor in hexane/EtOAc. |
| 90:10 Hexane:Ethyl Acetate + 0.5% Et3N | 0.30 | Addition of triethylamine can improve spot shape and may slightly alter Rf. |
Note: These are illustrative values. Actual Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
-
Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it with a lid. Allow the chamber to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6] Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. Also, spot the starting material and a co-spot if needed.[3]
-
Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. If necessary, use a chemical stain for further visualization.
Protocol 2: Ninhydrin Staining for Amine Visualization
-
Prepare the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Stain the Plate: Once the developed TLC plate is dry, dip it into the ninhydrin solution.
-
Develop the Color: Gently heat the plate with a heat gun. Primary amines will typically appear as purple or pink spots.[4]
Visualizations
Caption: A workflow diagram for troubleshooting common TLC monitoring issues.
Caption: Logical relationship between the problem of amine streaking and its solutions.
References
handling and safety precautions for 2-Amino-5-bromobenzothiazole
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and use of 2-Amino-5-bromobenzothiazole, along with troubleshooting advice for common experimental issues.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 20358-03-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₅BrN₂S | [1][2][6] |
| Molecular Weight | 229.10 g/mol | [2][5] |
| Appearance | Solid | [1] |
| Melting Point | 194 - 198 °C | [1] |
| Boiling Point | 366.8±34.0 °C (Predicted) | [1] |
| log Pow | 2.84 | [1] |
Safety and Hazard Information
Proper handling and awareness of potential hazards are critical when working with this compound. The following tables summarize the GHS hazard classifications and recommended personal protective equipment.
Hazard Identification
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Data sourced from multiple safety data sheets.[1][8][9]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be required depending on the scale of the experiment.[1][8] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during experiments involving this compound.
Q: What are the primary health risks associated with this compound? A: The primary risks include harm if swallowed, serious eye irritation, skin irritation, and potential respiratory irritation.[1][8] It may also cause an allergic skin reaction in sensitive individuals.[1]
Q: What should I do in case of accidental skin or eye contact? A: For skin contact, immediately wash the affected area with soap and plenty of water and consult a physician.[1] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][10][11]
Q: How should I handle an accidental spill of the solid material? A: First, ensure you are wearing appropriate PPE, including respiratory protection.[1] Evacuate unnecessary personnel from the area. Avoid generating dust.[1][12] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[10][13] Ensure the area is well-ventilated.[1]
Q: What is the correct way to store this chemical? A: Store the container tightly closed in a dry, cool, and well-ventilated area.[10][13] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][13]
Q: What are the known chemical incompatibilities? A: this compound is incompatible with strong oxidizing agents.[13]
Q: What happens if the compound is involved in a fire? A: During a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1] Firefighters should use a self-contained breathing apparatus.[1] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Q: How should I dispose of waste containing this chemical? A: All waste materials should be disposed of in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[9][10][11] Do not let the product enter drains.[1][11]
Experimental Protocol Example: Synthesis of a Substituted Benzothiazole Derivative
This protocol provides a general methodology for a typical synthetic application of this compound. Note: This is a generalized procedure and must be adapted and optimized for specific target molecules. All work must be performed in a properly functioning fume hood while wearing the recommended PPE.
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Anhydrous Pyridine (Solvent/Base)
-
Acetyl Chloride (Acylating Agent)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous DCM (20 mL) to the flask. Stir to dissolve/suspend the solid.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the mixture.
-
Acylation: Cool the flask in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding 20 mL of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Characterization: Analyze the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis experiment described above.
Caption: Workflow for the synthesis of an N-acylated benzothiazole derivative.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 20358-03-6 [chemicalbook.com]
- 4. 20358-03-6|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. moonzybio.lookchem.com [moonzybio.lookchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aksci.com [aksci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.cn]
- 11. geneseo.edu [geneseo.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 2-Amino-5-bromobenzothiazole
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds like 2-Amino-5-bromobenzothiazole, a multifaceted approach employing various analytical techniques is essential for unambiguous structural validation. While X-ray crystallography stands as the gold standard for solid-state structure elucidation, providing precise atomic coordinates, other spectroscopic and analytical methods offer complementary and crucial information. This guide provides a comparative overview of the validation of this compound's structure, contrasting the definitive power of X-ray crystallography with alternative spectroscopic techniques.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The validation of a chemical structure relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. While X-ray crystallography provides a detailed three-dimensional map of the molecule in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer insights into the connectivity, molecular weight, and functional groups of the molecule, respectively.
| Analytical Technique | Information Provided | Certainty of Structural Elucidation |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. | High (Unambiguous for the crystalline form) |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, and number of unique atoms. | High (for constitution and configuration in solution) |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with High-Resolution MS). | High (for molecular formula) |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Moderate (Confirmatory) |
| Melting Point | Indication of purity and can be used for identification. | Low (Confirmatory) |
Experimental Data for this compound
While a specific single-crystal X-ray structure for this compound is not publicly available, its structure has been confirmed through a combination of other analytical techniques. The data below is consistent with the proposed structure.
| Property | Experimental Value |
| Molecular Formula | C₇H₅BrN₂S[1] |
| Molecular Weight | 229.10 g/mol [1] |
| Melting Point | 194-198 °C |
| ¹H NMR (MeOD) | δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H)[2] |
| ¹³C NMR (MeOD) | δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 ppm[2] |
| IR (KBr, cm⁻¹) | ν 3409, 3270, 1642, 1529[2] |
Experimental Protocols
Single-Crystal X-ray Crystallography (General Protocol)
This protocol describes the general steps for obtaining the crystal structure of a small molecule like this compound.
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected using a suitable X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and integrate the reflection intensities.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate structure.[3]
NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry (High-Resolution)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Ionization: The sample molecules are ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, providing the exact mass and confirming the elemental composition.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a new chemical entity, highlighting the central role of X-ray crystallography when available.
Workflow for the structural validation of a chemical compound.
References
A Comparative Analysis of 2-Amino-5-bromobenzothiazole and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Amino-5-bromobenzothiazole and its structural analogs. The information herein is supported by experimental data from various studies, offering insights into their potential as therapeutic agents, particularly in the fields of oncology and microbiology. This document details structure-activity relationships (SAR), compiles quantitative biological data, and provides detailed experimental protocols for key assays.
Introduction to 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique chemical properties, including the ability to form various intermolecular interactions, make it a versatile starting point for the design of novel therapeutic agents.[2] Derivatives of this scaffold have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents by targeting various critical biological pathways.[2][3]
Comparative Biological Activity
The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. Halogenation at the 5-position, in particular, has been a common strategy to modulate the pharmacological properties of these compounds. This section provides a comparative overview of the anticancer and antimicrobial activities of this compound and its analogs.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 and MIC values should be done with caution as experimental conditions may vary between studies.
Anticancer Activity
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation, including protein kinases like PI3K, EGFR, and VEGFR-2.[2][4]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 2-Aminobenzothiazole Analogs
| Compound/Analog | Target/Cell Line | IC₅₀ (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[5] |
| MCF-7 (Breast Cancer) | 24.31 | Shows potent activity, but not via PI3Kγ inhibition.[5] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[5] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[5] | |
| Compound 12 | EGFR | 0.096 | Pyridyl group at the 2-amino position.[4] |
| MCF-7 (Breast Cancer) | 2.49 | Improved antiproliferative activity compared to analogs with other substituents.[4] | |
| Compound 13 | HCT116 (Colon) | 6.43 | Phenyl group at the 2-amino position.[4] |
| A549 (Lung Cancer) | 9.62 | ||
| A375 (Melanoma) | 8.07 | ||
| Compound 20 | VEGFR-2 | 0.15 | Hybrid molecule with a thiazolidinedione (TZD) moiety.[4] |
| HepG2 (Liver) | 9.99 | ||
| HCT-116 (Colon) | 7.44 | ||
| MCF-7 (Breast Cancer) | 8.27 | ||
| Compound 21 | VEGFR-2 | 0.19 | Hybrid molecule with a cyanothiouracil (CT) moiety.[4] |
| Cancer Cell Lines | 10.34 - 12.14 | ||
| Compound 53 | PI3Kβ | 0.02 | Demonstrates excellent selectivity over other class I PI3K subunits.[4] |
| PC-3 (Prostate) | 0.35 | ||
| DU145 (Prostate) | 0.62 |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution at the 2-amino position: The nature of the substituent on the exocyclic amino group is crucial for activity. Aromatic and heteroaromatic rings, such as pyridine, can enhance inhibitory potency against kinases like EGFR.[4] The incorporation of moieties like 4-nitroaniline or piperazine-4-nitroaniline can lead to potent cytotoxic effects.[5]
-
Substitution at the 6-position: Halogens (Cl, F), ethoxy (OEt), or nitro (NO2) groups at the 6-position can enhance anticancer activity.[2]
-
Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione or cyanothiouracil, can result in potent inhibitors of kinases like VEGFR-2.[4]
-
Kinase Selectivity: Subtle modifications to the substitution pattern can significantly influence selectivity towards different kinase isoforms, as seen in the development of selective PI3Kβ inhibitors.[4]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[2] 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.[2]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Aminobenzothiazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights |
| Unsubstituted 2-Aminobenzothiazole | E. coli | >100 | Low intrinsic antimicrobial activity.[6] |
| Compound 1n | Candida albicans | 4-8 | Bulky substituent at the 6-position.[7] |
| Candida parapsilosis | 4-8 | ||
| Candida tropicalis | 4-8 | ||
| Compound 1o | Candida albicans | 4-8 | Bulky substituent at the 6-position.[7] |
| Candida parapsilosis | 4-8 | ||
| Candida tropicalis | 4-8 | ||
| Compound 12 (4-chloro substitution) | Fungi | - | 4-chloro substitution appears beneficial for antifungal activity.[8] |
| Compound 9 (4-fluoro substitution) | Fungi | - | Replacement with 4-fluoro resulted in a significant reduction in activity.[8] |
| Compound 15 (4-bromo substitution) | Fungi | - | Further decrease in activity upon replacement with 4-bromo.[8] |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substitution at the 6-position: The presence of bulky groups at the 6-position of the 2-aminobenzothiazole moiety appears to be important for enhancing antifungal activity.[7]
-
Halogen Substitution on Appended Phenyl Rings: For derivatives with a phenyl ring attached to the core structure, the nature and position of halogen substituents can significantly impact antifungal activity. A 4-chloro substitution seems to be more favorable than 4-fluoro or 4-bromo for antifungal potency.[8]
-
Parent Scaffold: Unsubstituted 2-aminobenzothiazole generally exhibits weak antimicrobial activity, highlighting the importance of functionalization for potency.[6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of 2-aminobenzothiazole analogs are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the points of intervention for these compounds within the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of 2-Amino-5-halobenzothiazole Derivatives
General Procedure for the Synthesis of 2-Amino-5-chlorobenzothiazole:
A mixture of 3-chloro-4-fluoroaniline (0.01 mole) and potassium thiocyanate (0.08 mole) is cooled in glacial acetic acid (20 ml). A solution of bromine (0.016 mole) in glacial acetic acid (6 ml) is added dropwise while maintaining the temperature below 0°C. After the addition is complete, the reaction mixture is stirred for a specified time. The product is then isolated by filtration and purified by recrystallization.
General Procedure for the Synthesis of 2-Amino-5-fluorobenzothiazoles: [9]
A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles are synthesized by intramolecular cyclization of the corresponding thioureas. The thioureas are prepared by treating 4-substituted 3-fluoroanilines with appropriate isothiocyanates.
In Vitro Kinase Inhibition Assays
General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [10][11][12]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: In a 96-well plate, the recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα) is incubated with the test compound (a 2-aminobenzothiazole analog) and a suitable substrate in a kinase buffer containing ATP. The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [13][14]
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminobenzothiazole analogs and incubated for a specific period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel 2-aminobenzothiazole analogs as potential therapeutic agents.
Caption: Drug Discovery Workflow.
Conclusion
The 2-aminobenzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis of this compound and its analogs reveals that strategic modifications, particularly at the 2-amino and 5/6-positions of the benzothiazole ring, can lead to potent and selective inhibitors of key biological targets in cancer and infectious diseases. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective 2-aminobenzothiazole-based drug candidates. Further systematic studies directly comparing a series of 5-halo-analogs under uniform experimental conditions are warranted to refine the structure-activity relationships and guide future drug discovery efforts.
References
- 1. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. EGFR Kinase Enzyme System Application Note [promega.sg]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
Structure-Activity Relationship of 2-Amino-5-bromobenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-bromobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their antimicrobial and anticancer properties. The information presented is supported by experimental data from peer-reviewed literature, offering insights for the rational design of more potent and selective therapeutic agents.
Antimicrobial Activity: Targeting DNA Gyrase B
A recent study explored a series of 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors, demonstrating their potent activity against ESKAPE bacterial pathogens. The 5-bromo substitution was found to be a key feature in enhancing the antibacterial spectrum and potency of these compounds.
Comparative Analysis of Antibacterial Potency
The following table summarizes the in vitro inhibitory activity (IC50) against E. coli DNA gyrase and the minimum inhibitory concentrations (MIC) of 5-substituted 2-aminobenzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound | R Group at C5 | E. coli DNA Gyrase IC50 (nM) | S. aureus MIC (μg/mL) | MRSA MIC (μg/mL) | E. coli MIC (μg/mL) | A. baumannii MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | K. pneumoniae MIC (μg/mL) |
| A | -OH | < 10 | > 64 | > 64 | > 64 | > 64 | > 64 | > 64 |
| B | -F | 40 | < 0.03 | < 0.03 | > 64 | > 64 | > 64 | > 64 |
| D | -OCH2CH2N(CH3)2 | < 10 | < 0.03 | < 0.03 | 4 | 8 | 16 | 8 |
| E | -Br | < 10 | < 0.03 | < 0.03 | 4 | 8 | 16 | 8 |
Data sourced from a study on 2-aminobenzothiazole-based DNA gyrase B inhibitors.[1]
Key SAR Insights for Antimicrobial Activity:
-
Substitution at the C5 position of the 2-aminobenzothiazole ring is crucial for antibacterial activity.
-
While a hydroxyl group at C5 (Compound A) results in good DNA gyrase inhibition, it lacks broad-spectrum antibacterial activity.[1]
-
Replacing the hydroxyl with a fluorine atom (Compound B) improves activity against Gram-positive strains but not Gram-negative bacteria.[1]
-
The introduction of a bromine atom at the C5 position (Compound E) leads to potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including resistant strains like MRSA and P. aeruginosa.[1]
-
The activity of the 5-bromo derivative (Compound E) is comparable to the 5-dimethylaminoethoxy derivative (Compound D), suggesting that both electron-withdrawing and strategically placed basic groups can confer potent and broad-spectrum activity.[1]
Anticancer Activity: Emerging Potential
While systematic SAR studies on a series of this compound derivatives for anticancer activity are less common in the available literature, several studies have highlighted the potential of this scaffold.
In Vitro Anticancer Activity Data
The following table presents data from various studies on the cytotoxic effects of bromo-substituted benzothiazole derivatives against human cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Morpholine based thiourea bromobenzothiazole | 2-amino group modified with a morpholine thiourea, bromine at an unspecified position on the benzothiazole ring. | MCF-7 (Breast) | 18.10 |
Key SAR Insights for Anticancer Activity:
-
The presence of a bromine atom on the benzothiazole ring, in combination with modifications at the 2-amino position, can lead to significant anticancer activity.
-
Further systematic studies are required to fully elucidate the SAR of this compound derivatives as anticancer agents.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterial strain is grown on an appropriate agar medium. b. A single colony is used to inoculate a sterile broth medium. c. The culture is incubated at 37°C until it reaches the logarithmic growth phase. d. The bacterial suspension is then diluted in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions: a. The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. b. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using sterile broth. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation: a. 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. Positive control wells (containing only broth and bacteria) and negative control wells (containing only broth) are included. c. The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding: a. Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Stock solutions of the this compound derivatives are prepared in DMSO. b. Serial dilutions of the compounds are made in culture medium. c. The medium from the cell plate is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. d. Control wells receive medium with DMSO at the same concentration as the treated wells. e. The plate is incubated for 48-72 hours.
3. MTT Addition and Incubation: a. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. b. The plate is incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading: a. 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. b. The plate is gently shaken for 15 minutes to ensure complete dissolution. c. The absorbance is measured at 570 nm using a microplate reader.
5. Calculation of IC50: a. The percentage of cell viability is calculated relative to the control wells. b. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
A Comparative Guide to the Biological Activity of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The nature and position of substituents on the benzothiazole ring system profoundly influence its pharmacological properties. This guide provides an objective comparison of the biological activities of various substituted benzothiazoles, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity of Substituted Benzothiazoles
Substituted benzothiazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
A significant class of anticancer benzothiazoles is the 2-(4-aminophenyl)benzothiazoles.[1] Quantitative structure-activity relationship (QSAR) studies have revealed that the presence of hydrophobic groups on the benzothiazole scaffold can potentiate anticancer activity.[2][3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative substituted benzothiazoles against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(4-nitrophenyl)benzothiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |
| Compound B | 2-(4-fluorophenyl)benzothiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |
| Indole-based carboxamide | Indole hydrazine carboxamide at position 2 | HT29 (Colon) | 0.015 | [5][6] |
| H460 (Lung) | 0.28 | [5][6] | ||
| A549 (Lung) | 1.53 | [5][6] | ||
| MDA-MB-231 (Breast) | 0.68 | [5][6] | ||
| Bromopyridine acetamide | Substituted bromopyridine acetamide at position 2 | SKRB-3 (Breast) | 0.0012 | [5][6] |
| SW620 (Colon) | 0.0043 | [5][6] | ||
| A549 (Lung) | 0.044 | [5][6] | ||
| HepG2 (Liver) | 0.048 | [5][6] | ||
| Thiazolidinone derivative | Nitrobenzylidene-containing thiazolidinone | MCF7 (Breast) | 0.036 | [6] |
| HepG2 (Liver) | 0.048 | [6] | ||
| Naphthalimide derivative | Naphthalimide at position 2 | HT-29 (Colon) | 3.47 | [6] |
| A549 (Lung) | 3.89 | [6] | ||
| MCF-7 (Breast) | 5.08 | [6] | ||
| Benzamide derivative 41 | Methoxybenzamide at position 2 | Various | 1.1 - 8.8 | [5][6] |
| Benzamide derivative 42 | Chloromethylbenzamide at position 2 | Various | 1.1 - 8.8 | [5][6] |
| Hybrid 4a | 2-aminobenzothiazole linked to thiazolidine-2,4-dione | HCT-116 (Colon) | 5.61 | [7] |
| HEPG-2 (Liver) | 7.92 | [7] | ||
| MCF-7 (Breast) | 3.84 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative effects of benzothiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds for 24 to 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Inhibition by Anticancer Benzothiazoles
Certain 2-substituted benzothiazoles have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[4]
Caption: Inhibition of the NF-κB pathway by substituted benzothiazoles.
Antimicrobial Activity of Substituted Benzothiazoles
Benzothiazole derivatives are also recognized for their significant antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 41c | Benzothiazole-isatin conjugate | E. coli | 3.1 | [8] |
| P. aeruginosa | 6.2 | [8] | ||
| B. cereus | 12.5 | [8] | ||
| S. aureus | 12.5 | [8] | ||
| Compound 43a | 7-methyl benzothiazole derivative | S. aureus, B. subtilis, E. coli | Zone of Inhibition: 21-27 mm | [8] |
| Compound 43b | 7-bromo benzothiazole derivative | S. aureus, B. subtilis, E. coli | Zone of Inhibition: 21-27 mm | [8] |
| Compound 46a/46b | Amino-benzothiazole Schiff base | E. coli, P. aeruginosa | 15.62 | [8] |
| Compound 63a | Pyrazole-thiazole hybrid | B. subtilis | 1.9 | [8] |
| Compound 2j | Heteroarylated benzothiazole | Various Bacteria | 0.23–0.94 | [9] |
| Compound 2d | Heteroarylated benzothiazole | Various Fungi | 0.06–0.47 | [9] |
| Compounds 3 & 4 | Novel benzothiazole derivatives | Various Bacteria & Fungi | 25 - 200 | [10] |
| Compounds A1, A2, A9 | Benzothiazole derivatives | E. coli, S. aureus | Promising Activity | [11] |
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well/Disc Application: Wells are created in the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well or disc, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial activity of benzothiazole derivatives.
Caption: General workflow for synthesis and antimicrobial testing.
Anti-inflammatory Activity of Substituted Benzothiazoles
Several benzothiazole derivatives have demonstrated potent anti-inflammatory properties.[12][13][14] The anti-inflammatory effect is often evaluated in vivo using models such as carrageenan-induced paw edema in rats.
Quantitative Comparison of Anti-inflammatory Activity
The following table shows the percentage inhibition of carrageenan-induced rat paw edema by selected benzothiazole derivatives compared to a standard drug.
| Compound ID | Substitution Pattern | % Inhibition of Edema (3h) | Reference |
| Compound 17c | Benzothiazole with benzenesulphonamide and carboxamide | 80% | [14] |
| Compound 17i | Benzothiazole with benzenesulphonamide and carboxamide | 78% | [14] |
| Compound 4a | Sulfonamide derivative | Potent Activity | [12] |
| Celecoxib (Standard) | - | - | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Animals (typically rats) are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., celecoxib) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of benzothiazoles is highly dependent on the nature and position of the substituents.
Caption: Impact of substituents on the biological activity of benzothiazoles.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. "Group-based quantitative structure and activity relationship on benzot" by Amit S. Tapkir, Sohan S. Chitlange et al. [digital.car.chula.ac.th]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. jocpr.com [jocpr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-5-bromobenzothiazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-bromobenzothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated significant potential in preclinical studies, exhibiting both potent in vitro cytotoxicity against various cancer cell lines and promising in vivo antitumor activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of selected 2-aminobenzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of representative 2-aminobenzothiazole derivatives, highlighting their potential as anticancer agents.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 | EGFR | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| A549 (Lung) | 9.62 ± 1.14 | [1] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [1] | ||
| Compounds 14-18 | EGFR | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [1] |
| Compound 47 | BRAFV600E/CRAF | Not Specified | 0.095 / 0.015 | [1] |
| OMS5 | Not Specified | MCF-7 (Breast) | 22.13 | [2][3] |
| A549 (Lung) | 34.21 | [4] | ||
| OMS14 | PI3KCD/PIK3R1 | MCF-7 (Breast) | 28.14 | [2][3][4] |
| A549 (Lung) | 61.03 | [2][3][4] |
Table 2: In Vivo Antitumor Efficacy of a 2-Aminobenzothiazole Derivative
| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 84 (2-aminobenzothiazole-SAHA conjugate) | MDA-MB-231 Xenograft | Breast Cancer | 30 mg/kg | 59 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical evaluation and replication of the presented data.
In Vitro Cytotoxicity Assay: MTT Assay
The in vitro cytotoxicity of the 2-aminobenzothiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) values are then calculated from the resulting dose-response curves.
In Vivo Antitumor Efficacy: Xenograft Model
To assess the in vivo antitumor activity of 2-aminobenzothiazole derivatives, a human tumor xenograft model in immunocompromised mice is frequently utilized.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. Treatment with the test compound is typically administered via oral gavage or intraperitoneal injection at a specified dosage and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The mice are then euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume or weight of the treated groups to that of the vehicle-treated control group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: Experimental workflow for evaluating anticancer efficacy.
Caption: PI3K/Akt signaling pathway and point of inhibition.
References
A Comparative Benchmarking Study: Synthesis of 2-Amino-5-bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Medicinal Chemistry Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities. Among its halogenated derivatives, 2-Amino-5-bromobenzothiazole is a crucial building block in the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering a clear overview of their respective efficiencies and procedural requirements. The data presented is intended to assist researchers in selecting the most suitable method for their specific research and development needs.
Performance Benchmark: A Head-to-Head Comparison
The selection of a synthetic route is often a trade-off between yield, reaction time, purity, and the availability of starting materials. The following table summarizes the key quantitative metrics for the synthesis of this compound and structurally related compounds via different methodologies.
| Method | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |
| Solid-Phase Synthesis (Method C) | Resin-bound Acyl-isothiocyanate, 4-Bromoaniline | Hydrazine monohydrate | 70 | >85 | [1] |
| Solid-Phase Synthesis (Method A) | Resin-bound N-acyl, N'-phenylthiourea | Bromine, Acetic acid | 38 | >85 | [1] |
| Bromination of 2-Aminothiazole | 2-Aminothiazole | Bromine, Acetic acid | 75 | N/A | [2] |
| Ruthenium-Catalyzed Synthesis | p-Bromoaniline, Ammonium thiocyanate | Ruthenium catalyst | N/A | N/A | [3] |
| Oxidative Cyclization | p-Chlorophenylthiourea | HBr, Sulfuric acid | 92 | N/A | [4] |
Note: Yields and purities can vary based on reaction scale and purification techniques. The Ruthenium-Catalyzed Synthesis and Oxidative Cyclization data are for the closely related 2-amino-6-bromobenzothiazole and 2-amino-6-chlorobenzothiazole, respectively, and serve as a valuable benchmark.
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in chemical synthesis. Below are the detailed experimental protocols for the key methods discussed.
Solid-Phase Synthesis
This method offers the advantage of simplified purification by filtering the resin-bound product.
Method C (Cleavage from Resin):
-
To a mixture of the solid phase-bound precursor 5 and ethanol (1.9 mL), add hydrazine monohydrate (80 mg, 0.08 mL, 1.64 mmol).
-
Heat the reaction mixture to 150 °C using microwave irradiation for 30 minutes.
-
After cooling, filter the resin and wash it with ethyl acetate and methanol (3x).
-
The combined filtrate contains the desired this compound.[1]
Method A (Cyclization on Resin):
-
To a mixture of the resin-bound thiourea 4 in acetic acid (1.5 mL), add bromine (150 mg, 0.05 mL, 0.96 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the solid phase and wash it with water, N,N-dimethylformamide, and methanol (3x) to yield the resin-bound product.[1]
Bromination of 2-Aminothiazole
A direct approach utilizing a commercially available starting material.
-
Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0 °C.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (20 mL x 3).
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-Bromo-2-aminothiazole (a structural isomer, the principles of which are applicable).[2]
Ruthenium-Catalyzed Synthesis of 2-Amino-6-bromobenzothiazole
A modern, metal-catalyzed approach for constructing the benzothiazole ring.
-
In an open reaction flask, add p-bromoaniline (1 mmol), ammonium thiocyanate (NH4SCN, 1.0 mmol), and a ruthenium catalyst (2 mol%).
-
Add acetonitrile (3 mL) as the solvent.
-
Stir the resulting mixture at room temperature for 18 hours, monitoring completion by TLC.
-
Upon completion, add water (5 mL) to the mixture.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of n-hexane/ethyl acetate (4:1) as the eluent.[3]
Synthesis Workflows
The following diagrams illustrate the logical flow of the primary synthetic strategies.
Caption: Workflow for the solid-phase synthesis of this compound.
References
A Comparative Guide to High-Resolution Mass Spectrometry for Elemental Composition Confirmation
In the realms of chemical synthesis, drug discovery, and metabolomics, the precise and unambiguous confirmation of a molecule's elemental composition is a critical step. High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique, providing the high mass accuracy and resolving power necessary to determine elemental formulas with exceptional confidence.[1][2] This guide offers a comparative overview of common HRMS technologies, details the experimental protocols for their application, and illustrates the workflows involved in this essential validation process.
Performance Comparison of HRMS Technologies
The choice of an HRMS instrument depends on the specific analytical requirements, including the complexity of the sample, the desired level of confidence, and throughput needs. The three most prevalent high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[3][4] Their performance characteristics are summarized below.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | 10,000 - 60,000 FWHM[3][5] | 100,000 - 240,000 FWHM[3][5]; can exceed 1,000,000 at lower m/z[6] | >1,000,000 FWHM[3][5]; can exceed 10,000,000[6] |
| Mass Accuracy | < 5 ppm[3] | < 1 ppm to sub-ppm[6][7] | < 0.2 ppm to sub-ppm[6][7] |
| Sensitivity | High (picomole to femtomole)[1] | Very High | Very High |
| Acquisition Speed | Very Fast[7] | Moderate; compatible with UPLC[6] | Slow; often used for direct infusion[3][6] |
| Cost & Complexity | Lower | Moderate | Highest; requires superconducting magnets[3] |
Time-of-Flight (TOF): Q-TOF instruments, a hybrid of a quadrupole and a TOF analyzer, are widely used due to their high acquisition speed and good mass accuracy, making them highly compatible with fast chromatography techniques.[8]
Orbitrap: This technology offers a significant step up in resolution and mass accuracy from TOF analyzers.[3] High-field Orbitrap instruments provide excellent sensitivity and are well-suited for complex mixture analysis where high resolving power is needed to separate analytes from matrix interferences.[6][9][10]
FT-ICR: FT-ICR-MS provides the highest available mass resolving power and mass accuracy.[3][4][11] This unparalleled performance allows for the resolution of isotopic fine structure, which can directly aid in confirming elemental composition.[11][12] However, the cost, complexity, and slower scan speed typically limit its use to the most challenging analytical problems.[3][6]
Experimental Protocols
A generalized workflow for elemental composition confirmation involves several key stages, from sample preparation to data interpretation.
1. Sample Preparation
-
Purity: Ensure the sample is of high purity, ideally >90%, to minimize interferences.[13]
-
Solvent: Dissolve the sample in a solvent compatible with the chosen ionization method and chromatography, such as water, methanol, or acetonitrile.[14]
-
Additives: For electrospray ionization (ESI), a common technique, additives like 0.1% formic acid are often used to promote protonation and improve signal in positive ion mode.[14]
-
Concentration: Prepare the sample at a suitable concentration (e.g., 1 mg/mL) and dilute as necessary to avoid detector saturation.
2. Instrument Calibration
-
Mass Calibration: Calibrate the mass spectrometer immediately before analysis using a well-characterized standard calibration mixture. This is crucial for achieving high mass accuracy.[5]
-
Lock Mass: For extended analyses, employ a lock mass—a known compound continuously infused into the ion source—to correct for any mass drift during the experiment, ensuring stable mass accuracy.[5][13]
3. Data Acquisition
-
Ionization Mode: Select the appropriate ionization mode (e.g., positive or negative ESI) based on the analyte's chemical properties.[14]
-
Analysis Mode: Couple the HRMS instrument with a liquid chromatography (LC) system (e.g., UHPLC) for separation of complex mixtures.[15][16] Alternatively, for pure compounds, direct infusion may be used.[6]
-
Resolution Setting: Set the instrument to a high-resolution mode. A resolving power sufficient to separate the analyte of interest from any potential isobaric interferences is necessary for accurate mass measurement.[9][11]
4. Data Analysis and Interpretation
-
Mass Determination: Identify the monoisotopic peak of the ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
-
Formula Generation: Use software to generate a list of possible elemental formulas based on the accurately measured mass-to-charge ratio, typically within a narrow mass tolerance window (e.g., < 5 ppm).[17]
-
Isotopic Pattern Filtering: Compare the experimentally observed isotopic abundance pattern with the theoretical patterns calculated for the candidate formulas.[17] A close match in isotopic ratios provides strong evidence for a specific elemental composition and can significantly reduce the number of potential candidates.[17][18] This is a critical step, as high mass accuracy alone may not be sufficient to provide a unique formula, especially for molecules above 300-500 Da.[17]
-
Chemical Constraints: Apply chemical and logical filters, such as the nitrogen rule, ring double bond equivalence (RDBE), and elemental abundance constraints, to further refine the list of possible formulas.[19]
-
Confirmation: The elemental composition is considered confirmed when a single formula remains that is consistent with the accurate mass, the isotopic pattern, and all applied chemical constraints. For publication, it is often required to report the measured mass, the calculated mass for the proposed formula, and the mass error in ppm.[13]
Visualizing the Process
Diagrams can effectively illustrate the workflows and logical relationships in elemental composition confirmation.
Caption: Experimental workflow for HRMS-based elemental composition analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. measurlabs.com [measurlabs.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Mass [ucimsf.ps.uci.edu]
- 14. measurlabs.com [measurlabs.com]
- 15. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomic database annotations via query of elemental compositions: Mass accuracy is insufficient even at less than 1 ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Look at 2-Aminobenzothiazoles
A new frontier in kinase inhibitor development is emerging with the exploration of the 2-aminobenzothiazole scaffold. While direct experimental data on the kinase inhibitory efficacy of 2-Amino-5-bromobenzothiazole is not yet publicly available, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential in targeting various protein kinases. This guide provides a comparative overview of the hypothetical efficacy of a representative 2-aminobenzothiazole derivative against established kinase inhibitors, offering insights for researchers and drug development professionals.
This comparison guide will explore the potential of the 2-aminobenzothiazole scaffold in kinase inhibition by postulating the activity of a representative compound, "ABT-X," against well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor of Abl and Src family kinases[1][2]; Bosutinib, a dual Src/Abl kinase inhibitor[3][4]; and Gefitinib, an EGFR tyrosine kinase inhibitor[5][6]. The data presented for ABT-X is hypothetical and serves to illustrate the potential of this chemical class, while the data for the comparator drugs is based on published literature.
Efficacy Comparison of Kinase Inhibitors
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
In Vitro Kinase Inhibition
The following table summarizes the hypothetical IC50 values of our representative 2-aminobenzothiazole, ABT-X, against various kinases, compared to established inhibitors.
| Kinase Target | ABT-X (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Gefitinib (IC50, nM) |
| Abl | 5.0 | <1[1] | 1.2[3] | >10,000 |
| Src | 10.0 | 0.8[1] | 1.2[3] | >10,000 |
| EGFR | 500 | 30 | >10,000 | 26-57[5] |
| VEGFR2 | 150 | 1.5 | 9.4 | 5,000-10,000 |
| c-Kit | 80 | 79[1] | 94 | >10,000 |
Note: The IC50 values for ABT-X are hypothetical and for illustrative purposes only.
Cellular Anti-proliferative Activity
The efficacy of kinase inhibitors is further evaluated by their ability to inhibit the proliferation of cancer cell lines that are dependent on the targeted kinases.
| Cell Line | Primary Kinase Target | ABT-X (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Gefitinib (IC50, nM) |
| K562 | Bcr-Abl | 20 | 1[7] | 20-50[8] | >10,000 |
| HCC827 | EGFR (mutant) | 800 | >1000 | >1000 | 13.06[6][9] |
| A549 | EGFR (wild-type) | >10,000 | >1000 | >1000 | 10,000[10] |
| MCF-7 | Multiple | 1,500 | >10,000[11] | >10,000 | >10,000 |
Note: The IC50 values for ABT-X are hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Figure 2. Bcr-Abl and Src signaling pathways with points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromobenzothiazole: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromobenzothiazole (CAS No. 20358-03-6), a halogenated heterocyclic compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Improper disposal of this chemical can lead to significant hazards.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, meticulous handling and disposal are paramount to mitigate these risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 20358-03-6[1] |
| Molecular Formula | C₇H₅BrN₂S[2] |
| Molecular Weight | 229.10 g/mol [2] |
| Appearance | Solid |
| Melting Point | 194-198 °C |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Skin Sensitizer 1, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H317, H319, H335 |
| Precautionary Statements | P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338 |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, etc.).
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the waste, ensure that appropriate personal protective equipment is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles or a face shield.
- A laboratory coat.
- In situations where dust generation is possible, a NIOSH-approved N95 dust mask is required.
2.0 Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for halogenated organic waste.[3][4] This container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4][5] The chemical name "this compound" must also be clearly written on the label.
2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.
2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.
3.0 Waste Storage
3.1. Securely seal the hazardous waste container. Keep the container closed when not adding waste.[5][6]
3.2. Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.
3.3. The storage area must be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1. Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[1]
4.2. All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7][8]
4.3. A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ethz.ch [ethz.ch]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety Protocol for Handling 2-Amino-5-bromobenzothiazole
For Immediate Reference: Key Safety and Handling Information for 2-Amino-5-bromobenzothiazole
This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 20358-03-6). Adherence to these procedures is critical to ensure personal safety and proper laboratory conduct.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation and allergic skin reactions.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear chemical safety goggles or glasses and a face shield. | To protect against splashes and solid particulates causing serious eye irritation.[1][2][3] |
| Skin Protection | - Gloves: Wear appropriate protective gloves. - Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[2][3] - Footwear: Use boots and other clothing as needed to prevent any contact.[2] | To prevent skin irritation and potential allergic reactions upon contact.[1] Contaminated clothing must be removed and washed before reuse.[4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved N95 dust mask or a suitable respirator. | To avoid inhalation of dust, which can cause respiratory irritation.[3][5] This is crucial when handling the solid form or if dust generation is likely. |
2. Step-by-Step Operational Plan for Safe Handling
Follow this workflow to minimize exposure and ensure safe handling of this compound.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Handling:
-
Avoid breathing dust, fumes, or vapors.[1][2] Minimize the generation of dust during weighing and transfer.[3]
-
Prevent all contact with eyes, skin, and clothing.[3]
-
Do not eat, drink, or smoke in the area where the chemical is being used.[2][6]
-
After handling, wash hands and any exposed skin thoroughly.[4]
-
-
Spill & Emergency Procedures:
-
In Case of a Spill: Immediately clean up spills to prevent dust from becoming airborne.[2] Collect the spilled material using a method that does not generate dust (e.g., wet wipe-up or HEPA-filtered vacuum) and place it into a suitable, labeled container for disposal.[7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[4] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water.[4] If skin irritation or an allergic reaction occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4][6]
-
4. Storage Plan
-
Store the chemical in a tightly closed container.[4]
-
Keep the container in a cool, dry, and well-ventilated place.[4][8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][8]
5. Disposal Plan
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Waste materials are considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[7]
-
Waste codes should be assigned by the user based on the specific application for which the product was used.[4]
6. Decontamination
-
Thoroughly decontaminate all equipment and the work area after use.
-
Wash hands and face thoroughly after completing work and before leaving the laboratory.[2]
-
Properly remove and dispose of contaminated PPE.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-氨基-5-溴苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. geneseo.edu [geneseo.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
